Product packaging for N-Methylarachidonamide(Cat. No.:)

N-Methylarachidonamide

Cat. No.: B10767161
M. Wt: 317.5 g/mol
InChI Key: HTAWYBRCXMQDBL-ZKWNWVNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arachidonoyl-N-methyl amide is a synthetic analogue of the endocannabinoid arachidonoyl ethanolamide (anandamide), distinguished by its N-methyl amide moiety. This structural modification enhances its metabolic stability, making it a valuable and persistent pharmacological tool for probing the endocannabinoid system. Its primary research value lies in its function as a potent and selective ligand for the CB1 cannabinoid receptor, with significantly reduced activity at the CB2 receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H35NO B10767161 N-Methylarachidonamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWYBRCXMQDBL-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Methylarachidonamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Methylarachidonamide, a key synthetic analogue of the endogenous cannabinoid anandamide. This document details its discovery, chemical synthesis, signaling pathways, and quantitative biological data. Furthermore, it provides detailed experimental protocols for its study, catering to the needs of researchers in pharmacology and drug development.

Discovery and Rationale

This compound emerged from the scientific exploration of the endocannabinoid system, primarily as a tool to overcome the metabolic instability of its parent compound, anandamide (N-arachidonoylethanolamide or AEA). Anandamide, discovered in 1992, is a key endogenous ligand for the cannabinoid receptors CB1 and CB2 but is rapidly degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH)[1][2]. This rapid inactivation limits its therapeutic potential.

Researchers hypothesized that structural modifications to anandamide could enhance its stability and modulate its receptor affinity and efficacy. Methylation of the ethanolamine headgroup was a logical step to investigate these structure-activity relationships (SAR). The introduction of a methyl group at the nitrogen atom of the ethanolamine moiety was found to significantly increase metabolic stability by hindering FAAH-mediated hydrolysis. This chemical modification led to the development of a class of N-methylated anandamide analogues, including this compound.

One notable example of a methylated anandamide analogue is (R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide (AMG315), which exhibits high affinity for the CB1 receptor (Ki of 7.8 ± 1.4 nM) and enhanced stability against hydrolyzing enzymes[3][4]. Another well-studied analogue, (R)-N-(l-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide, also demonstrates high CB1 affinity (Ki = 7.42 ± 0.86 nM)[5]. These findings underscore the importance of methylation in the design of potent and stable cannabinoid ligands.

Chemical Synthesis

The synthesis of this compound and its analogues generally involves the coupling of arachidonic acid with a corresponding methylated amine. A general synthetic scheme is outlined below.

General Synthetic Workflow

Synthesis_Workflow ArachidonicAcid Arachidonic Acid AcylChloride Arachidonoyl Chloride ArachidonicAcid->AcylChloride Thionyl Chloride (SOCl2) or Oxalyl Chloride NMA This compound AcylChloride->NMA Methylamine Methylamine Methylamine->NMA Base (e.g., Triethylamine) in an aprotic solvent Purification Purification (e.g., Chromatography) NMA->Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard amidation reactions.

Materials and Reagents:

  • Arachidonic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Methylamine solution (e.g., in THF or water)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Activation of Arachidonic Acid:

    • Dissolve arachidonic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise to the solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the solvent and excess reagent in vacuo to yield the crude arachidonoyl chloride. It is often used immediately in the next step without further purification.

  • Amidation Reaction:

    • Dissolve the crude arachidonoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve methylamine (1.2-2 equivalents) and triethylamine (1.5-3 equivalents) in anhydrous DCM.

    • Cool both solutions to 0 °C.

    • Slowly add the arachidonoyl chloride solution to the methylamine solution dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or diethyl ether.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo to obtain the crude this compound.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Signaling Pathways

This compound, as an analogue of anandamide, primarily exerts its biological effects through the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NMA This compound CB1 CB1 Receptor NMA->CB1 Binds & Activates CB2 CB2 Receptor NMA->CB2 Binds & Activates G_protein Gi/o Protein CB1->G_protein Couples to CB2->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAP Kinase Pathway G_protein->MAPK Activates Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibits K_channels K+ Channels G_protein->K_channels Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., altered neurotransmission, immune response) cAMP->Cellular_Response MAPK->Cellular_Response Ca_channels->Cellular_Response K_channels->Cellular_Response

Caption: this compound signaling through CB1 and CB2 receptors.

Upon binding of this compound, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channel activity, typically inhibiting calcium channels and activating potassium channels, and can also activate the mitogen-activated protein kinase (MAPK) pathway. These signaling events collectively lead to various cellular responses, including modulation of neurotransmitter release in the central nervous system and regulation of immune cell function.

Metabolic Pathway

Metabolism_Pathway NMA This compound FAAH Fatty Acid Amide Hydrolase (FAAH) NMA->FAAH Substrate for ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Hydrolyzes to Methylamine Methylamine FAAH->Methylamine Hydrolyzes to

References

N-Methylarachidonamide: A Technical Whitepaper on its Predicted Biological Role and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Methylarachidonamide (NMAA) is a synthetic derivative of the endogenous cannabinoid N-arachidonoylethanolamine (anandamide, AEA). As an N-methylated analog, its biological and pharmacological profiles are predicted to differ significantly from its parent compound. This technical guide provides a comprehensive overview of the predicted biological role of this compound, based on established structure-activity relationships within the endocannabinoid system. We will explore its hypothetical interactions with key metabolic enzymes and receptors, outline potential signaling pathways, and provide detailed experimental protocols for its characterization. This document serves as a foundational resource for researchers interested in the pharmacology of synthetic anandamide analogs.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its primary endogenous ligands, or endocannabinoids, are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG). Anandamide, a fatty acid amide, exerts its effects primarily through the activation of cannabinoid receptor type 1 (CB1) and type 2 (CB2), and also interacts with other targets, notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1]

The therapeutic potential of modulating the ECS has led to the development of numerous synthetic analogs of endocannabinoids. This compound (NMAA) is one such analog, characterized by the methylation of the nitrogen atom in the ethanolamine head group of the anandamide molecule. While not a known endogenous compound, its structure provides a basis for predicting its pharmacological behavior.

Studies on alkylated anandamide analogs have shown that modifications to the ethanolamine moiety can significantly alter metabolic stability, receptor affinity, and efficacy. Specifically, nitrogen methylation in anandamide analogs has been reported to reduce both receptor affinity and in vivo behavioral potency.[2] This guide will extrapolate from such findings to build a predictive profile for NMAA.

Predicted Metabolism and Stability

Anandamide's biological activity is terminated primarily through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), which breaks it down into arachidonic acid and ethanolamine.[3] The susceptibility of NMAA to FAAH-mediated hydrolysis is a critical determinant of its potential potency and duration of action.

The Role of FAAH in Anandamide Degradation

FAAH is an integral membrane enzyme that recognizes and hydrolyzes a range of fatty acid amides.[3][4] Its activity is a key control point in endocannabinoid signaling.

Predicted Effect of N-Methylation on FAAH Hydrolysis

The introduction of a methyl group on the amide nitrogen of NMAA is predicted to significantly hinder its hydrolysis by FAAH. This steric hindrance at the site of enzymatic cleavage could make NMAA a poor substrate for FAAH, thereby increasing its biological half-life compared to anandamide. This enhanced stability is a common goal in the design of synthetic cannabinoid analogs.[5]

Metabolism_Prediction Anandamide Anandamide (AEA) FAAH FAAH (Fatty Acid Amide Hydrolase) Anandamide->FAAH  Hydrolysis NMAA This compound (NMAA) NMAA->FAAH  Predicted Resistance  (Steric Hindrance) Products Arachidonic Acid + Ethanolamine FAAH->Products NoMetabolism Reduced or No Hydrolysis FAAH->NoMetabolism

Figure 1: Predicted Metabolic Fate of NMAA vs. Anandamide.

Predicted Molecular Targets and Signaling Pathways

NMAA's pharmacological effects are expected to be mediated through the canonical targets of anandamide: CB1, CB2, and TRPV1 channels. However, the affinity and efficacy at these sites are likely altered by the N-methyl group.

Cannabinoid Receptors (CB1 and CB2)

Anandamide is a partial agonist at the CB1 receptor, which is abundant in the central nervous system, and has a lower affinity for the CB2 receptor, primarily found in the periphery and on immune cells.[6] Structure-activity relationship studies indicate that the head group of anandamide is crucial for receptor interaction. While methylations at other positions can confer stability without losing affinity, direct N-methylation has been shown to be detrimental to receptor binding.[2] Therefore, NMAA is predicted to have a significantly lower binding affinity for both CB1 and CB2 receptors compared to anandamide.

Table 1: Cannabinoid Receptor Binding Affinities of Anandamide and Related Ligands

Compound Receptor K_i or K_d (nM) Species Notes
Anandamide (AEA) HsCB1 87.7 - 239.2 Human Data from meta-analysis shows variability.[7]
Anandamide (AEA) RnCB1 87.7 Rat [7]
Anandamide (AEA) HsCB2 439.5 Human [7]
CP-55,940 (Full Agonist) RnCB1 0.98 Rat High-affinity synthetic agonist used as a radioligand.[7]
WIN-55,212-2 (Full Agonist) RnCB1 2.4 Rat High-affinity synthetic agonist.[7]

| N-Alkylated Analogs | CB1 | Reduced Affinity | Rat | General finding that N-alkylation reduces receptor affinity.[2] |

Hs = Human, Rn = Rat. K_i (inhibition constant) and K_d (dissociation constant) are measures of binding affinity.

CB1_Signaling NMAA This compound (Predicted Low Affinity Agonist) CB1R CB1 Receptor NMAA->CB1R Binds Gi_o Gαi/o CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels Gi_o->Ca_Channel Inhibits K_Channel K⁺ Channels Gi_o->K_Channel Activates cAMP cAMP AC->cAMP Produces

Figure 2: Predicted CB1 Receptor Signaling Pathway for NMAA.
TRPV1 Channel

Anandamide and other N-acylethanolamines are known agonists of the TRPV1 channel, a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin.[8][9] The interaction is distinct from that at cannabinoid receptors and involves a different binding site.[10] The structural requirements for TRPV1 activation are generally more permissive regarding the head group compared to CB1 receptors. It is plausible that NMAA retains some activity at TRPV1 channels, potentially acting as an agonist and contributing to cellular calcium influx.

TRPV1_Signaling NMAA This compound (Predicted Agonist) TRPV1 TRPV1 Channel NMAA->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Mediates Cellular_Response Cellular Response (e.g., Depolarization, Signaling Cascade) Ca_Influx->Cellular_Response Triggers

Figure 3: Predicted TRPV1 Channel Activation by NMAA.

Potential Pharmacological Effects

Based on the predicted molecular interactions, the pharmacological profile of NMAA would be a composite of reduced cannabinoid activity and potential TRPV1-mediated effects, coupled with a longer duration of action than anandamide.

  • CNS Effects: Due to the predicted low affinity for CB1 receptors, NMAA is expected to have significantly reduced psychoactive and other central cannabimimetic effects (e.g., hypomotility, catalepsy) compared to potent CB1 agonists.[2]

  • Analgesia and Anti-inflammatory Effects: Any analgesic or anti-inflammatory properties would depend on the balance between its weak CB1/CB2 agonism and its potential TRPV1 activity. While FAAH inhibition (leading to elevated anandamide) is analgesic, a direct-acting but weak CB agonist might have limited efficacy.[3] Persistent activation of TRPV1 can lead to receptor desensitization and analgesia, but initial activation is typically pro-nociceptive.

Recommended Experimental Protocols

To validate the predicted pharmacological profile of this compound, a series of standard biochemical and cellular assays are required.

Experiment 1: CB1/CB2 Receptor Binding Assay

This protocol determines the binding affinity (K_i) of NMAA for cannabinoid receptors.

  • Objective: To quantify the affinity of NMAA for CB1 and CB2 receptors by measuring its ability to displace a high-affinity radioligand.

  • Materials:

    • Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells) or from rat brain tissue.[11]

    • Radioligand: [³H]CP-55,940.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

    • NMAA and unlabeled CP-55,940 (for non-specific binding).

    • GF/B glass fiber filters, 96-well plates, scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add binding buffer, membrane preparation (5-20 µg protein), and [³H]CP-55,940 (at a concentration near its K_d, e.g., 0.5-1.5 nM).

    • Non-specific Binding: Add the same components as total binding, plus a high concentration of unlabeled CP-55,940 (e.g., 10 µM).

    • Competition Binding: Add the same components as total binding, plus varying concentrations of NMAA.

    • Incubation: Incubate the plate at 30°C for 60-90 minutes.[11]

    • Filtration: Terminate the reaction by rapid vacuum filtration through pre-soaked GF/B filters. Wash filters 3-4 times with ice-cold wash buffer.[11][12]

    • Counting: Dry the filters and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of NMAA to determine the IC₅₀. Calculate the K_i value using the Cheng-Prusoff equation.[11]

Experiment 2: FAAH Activity Assay (LC-MS/MS Method)

This protocol determines if NMAA is a substrate or inhibitor of FAAH.

  • Objective: To measure the rate of hydrolysis of a substrate by FAAH in the presence and absence of NMAA.

  • Materials:

    • Recombinant human FAAH or rat liver microsomes.[13]

    • Substrate: Deuterium-labeled anandamide ([²H₄]AEA).

    • Internal Standard: ¹³C₂-labeled ethanolamine ([¹³C₂]EA).

    • NMAA and a known FAAH inhibitor (e.g., URB597) for control.

    • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

    • Acetonitrile for reaction quenching.

    • LC-MS/MS system with a HILIC column.

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, pre-incubate the FAAH enzyme source with either buffer or varying concentrations of NMAA for 10 minutes at 37°C.

    • Initiate Reaction: Add the [²H₄]AEA substrate to start the reaction. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Quench Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard ([¹³C₂]EA).

    • Sample Preparation: Centrifuge the samples to pellet protein. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use selected reaction monitoring (SRM) to detect and quantify the product ([²H₄]EA) and the internal standard.[13][14]

    • Data Analysis: Generate a standard curve for [²H₄]EA. Calculate the amount of product formed per unit time per mg of protein. Determine if NMAA inhibits substrate hydrolysis (IC₅₀) or if it is hydrolyzed itself (by monitoring for the formation of N-methylethanolamine).

Experiment 3: TRPV1 Functional Assay (Calcium Imaging)

This protocol assesses whether NMAA can activate TRPV1 channels.

  • Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMAA application in cells expressing TRPV1.

  • Materials:

    • HEK-293 cells stably transfected with human or rat TRPV1.[15]

    • Calcium indicator dye: Fura-2/AM or Fluo-4/AM.

    • Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

    • NMAA, Capsaicin (positive control), and a TRPV1 antagonist (e.g., capsazepine).

    • Fluorescence microscopy imaging system.

  • Procedure:

    • Cell Plating: Plate TRPV1-expressing HEK-293 cells on glass coverslips 24-48 hours before the experiment.

    • Dye Loading: Incubate cells with Fura-2/AM (e.g., 2-5 µM) in HBSS for 30-45 minutes at room temperature in the dark.[16]

    • Washing: Wash cells with HBSS three times to remove excess dye and allow for de-esterification.

    • Imaging: Mount the coverslip onto the perfusion chamber of the fluorescence microscope. Continuously perfuse with HBSS.

    • Data Acquisition: Record baseline fluorescence. For Fura-2, use alternating excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. The ratio (F₃₄₀/F₃₈₀) is proportional to [Ca²⁺]i.[15]

    • Compound Application: Apply NMAA at various concentrations via the perfusion system. Apply capsaicin as a positive control to confirm cell responsiveness. Pre-incubation with a TRPV1 antagonist can be used to confirm specificity.

    • Data Analysis: Quantify the change in fluorescence ratio over baseline upon compound application to determine the EC₅₀ for TRPV1 activation.

Experimental_Workflow Start Synthesize & Purify This compound Assay1 Experiment 1: CB1/CB2 Binding Assay Start->Assay1 Assay2 Experiment 2: FAAH Activity Assay Start->Assay2 Assay3 Experiment 3: TRPV1 Calcium Imaging Start->Assay3 Result1 Determine Ki (Binding Affinity) Assay1->Result1 Result2 Determine Substrate/Inhibitor Profile (IC₅₀) Assay2->Result2 Result3 Determine EC₅₀ (Functional Potency) Assay3->Result3 Analysis Comprehensive Pharmacological Profile Result1->Analysis Result2->Analysis Result3->Analysis

References

N-Methylarachidonamide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylarachidonamide is a synthetic analogue of the endogenous cannabinoid N-arachidonoylethanolamine (anandamide). As a member of the fatty acid amide family, it interacts with key components of the endocannabinoid system, a ubiquitous signaling network involved in regulating a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interactions with cannabinoid receptors, transient receptor potential channels, and metabolic enzymes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects primarily through three mechanisms:

  • Cannabinoid Receptor 1 (CB1) Agonism : Its principal mechanism of action is as a potent agonist at the CB1 receptor, which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Interaction : Like its parent compound anandamide, this compound is also known to activate TRPV1 channels, which are non-selective cation channels involved in pain sensation and inflammation.[1]

  • Resistance to Enzymatic Degradation : The N-methyl modification confers significant stability against hydrolysis by Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. This resistance prolongs its signaling activity.

Quantitative Data Summary

While this compound is known to be a potent and selective CB1 agonist, specific quantitative data from publicly available literature is limited. The following tables provide contextual data for the parent compound, anandamide, and other relevant analogues to serve as a benchmark for experimental characterization.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Selectivity (CB2 Ki / CB1 Ki)
This compound Data not availableData not availableReported to be highly selective for CB1[2]
Anandamide (AEA)~89~371~4.2
N-Arachidonoyl Dopamine (NADA)230 - 780[3]Data not availablePreferentially binds to CB1[4]
CP55,940 (Synthetic Agonist)0.98 (rat)[5]0.92 (human)[5]~0.94
SR141716A (CB1 Antagonist)1.98[6]>1000>505

Table 2: TRPV1 Channel Activity (EC50)

CompoundTRPV1 Agonist EC50 (µM)
This compound Data not available
Anandamide (AEA)~1-10
N-Arachidonoyl Dopamine (NADA)~0.05-0.7[3][4]
Capsaicin (Reference Agonist)~0.1-0.7

Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition (IC50)

CompoundFAAH Inhibition IC50Notes
This compound Data not availableReported to be highly resistant to FAAH hydrolysis.
Anandamide (AEA)SubstrateN/A
URB597 (Reference Inhibitor)4.6 nM[7]Potent and selective FAAH inhibitor.
PF-04457845 (Reference Inhibitor)7.2 nM (human)[7]Irreversible FAAH inhibitor.

Signaling Pathways

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by this compound initiates a cascade of intracellular events primarily through its coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Additionally, G-protein activation can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. CB1 receptor activation can also trigger signaling through mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38, which are involved in regulating gene expression, cell proliferation, and apoptosis.[5][9][10][11]

CB1_Signaling CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_channel Ca²⁺ Channel K_channel K⁺ Channel K_ion K_channel->K_ion NMA N-Methyl- arachidonamide NMA->CB1 G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK MAPK Cascade (ERK, JNK, p38) G_beta_gamma->MAPK Activates PKA PKA cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription Regulates MAPK->Transcription Regulates Ca_ion Ca_ion->Ca_channel

CB1 Receptor Signaling Pathway
TRPV1 Receptor Signaling Pathway

This compound is a putative agonist of the TRPV1 receptor, a non-selective cation channel. Upon binding, it induces a conformational change that opens the channel pore, allowing the influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺). The resulting increase in intracellular Ca²⁺ concentration acts as a second messenger, activating a variety of downstream signaling molecules, including protein kinase C (PKC) and calmodulin, which can lead to diverse cellular responses such as neurotransmitter release, gene expression changes, and cellular sensitization or desensitization.

TRPV1_Signaling TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx NMA N-Methyl- arachidonamide NMA->TRPV1 Downstream Downstream Signaling (PKC, Calmodulin) Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization Cellular_Response Cellular Responses Depolarization->Cellular_Response Downstream->Cellular_Response

TRPV1 Receptor Signaling Pathway

Detailed Experimental Protocols

The following sections outline standardized protocols to quantitatively assess the interaction of this compound with its primary molecular targets.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors by measuring its ability to displace a known high-affinity radioligand.

  • Materials:

    • Membrane preparations from cells expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP55,940.

    • Non-specific binding control: Unlabeled CP55,940 (10 µM).

    • Test compound: this compound (serial dilutions).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of this compound.

    • Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]CP55,940, and varying concentrations of this compound.

    • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

    • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.

    • Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Detection: Dry the filter mats, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

    • Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: - CB1/CB2 Membranes - [³H]CP55,940 - this compound dilutions start->prep setup Set up 96-well plate: Buffer + [³H]CP55,940 + Test Compound prep->setup add_membranes Add Membranes to Initiate Binding setup->add_membranes incubate Incubate at 30°C for 60-90 min add_membranes->incubate filter Rapid Filtration to Separate Bound from Unbound Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash detect Quantify Radioactivity (Scintillation Counting) wash->detect analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki detect->analyze end End analyze->end

Workflow for Radioligand Displacement Assay
TRPV1 Agonist Assay (Calcium Flux)

This protocol measures the ability of this compound to activate TRPV1 channels by detecting changes in intracellular calcium concentration using a fluorescent dye.

  • Materials:

    • HEK293 cells stably expressing human TRPV1.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound: this compound (serial dilutions).

    • Positive control: Capsaicin.

    • 96- or 384-well black, clear-bottom plates.

    • Fluorescence plate reader with an injection module.

  • Procedure:

    • Cell Plating: Seed the TRPV1-expressing cells into the microplates and grow to confluence.

    • Dye Loading: Load the cells with the calcium-sensitive dye by incubating them in a dye-containing buffer at 37°C for 30-60 minutes.

    • Washing: Gently wash the cells with the assay buffer to remove excess dye.

    • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

    • Compound Addition: Inject the various concentrations of this compound into the wells.

    • Signal Detection: Immediately and continuously measure the change in fluorescence intensity over time.

    • Analysis: Determine the peak fluorescence response for each concentration. Plot the concentration-response curve and calculate the EC50 value.

Calcium_Flux_Workflow start Start plate_cells Plate TRPV1-Expressing Cells in Microplate start->plate_cells load_dye Load Cells with Calcium- Sensitive Fluorescent Dye plate_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells read_baseline Measure Baseline Fluorescence wash_cells->read_baseline add_compound Inject this compound read_baseline->add_compound read_response Measure Fluorescence Change Over Time add_compound->read_response analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 read_response->analyze end End analyze->end

Workflow for Calcium Flux Assay
FAAH Inhibition Assay (Fluorometric)

This protocol assesses the ability of this compound to inhibit FAAH activity using a fluorogenic substrate.

  • Materials:

    • Recombinant human FAAH or rat brain homogenate as an enzyme source.

    • Fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

    • Test compound: this compound (serial dilutions).

    • Positive control: A known FAAH inhibitor (e.g., URB597).

    • Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

    • 96- or 384-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Assay Setup: In a microplate, add the assay buffer, the FAAH enzyme preparation, and varying concentrations of this compound.

    • Controls: Include wells for 100% enzyme activity (enzyme + vehicle) and background (buffer only).

    • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence (e.g., Ex/Em = 360/465 nm) over time in kinetic mode.

    • Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Determine the percent inhibition relative to the 100% activity control and calculate the IC50 value.

FAAH_Assay_Workflow start Start setup Set up microplate: Buffer + FAAH Enzyme + this compound start->setup preincubate Pre-incubate at 37°C for 10-15 min setup->preincubate add_substrate Add Fluorogenic Substrate to Initiate Reaction preincubate->add_substrate measure Measure Fluorescence Increase (Kinetic Mode) add_substrate->measure analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition and IC50 measure->analyze end End analyze->end

Workflow for FAAH Inhibition Assay

Conclusion

This compound is a valuable chemical probe for studying the endocannabinoid system. Its mechanism of action is characterized by potent and selective agonism at the CB1 receptor, potential activation of TRPV1 channels, and notable resistance to enzymatic degradation by FAAH. This combination of properties results in a prolonged and robust cannabinoid-like activity. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and similar compounds, which is essential for advancing our understanding of endocannabinoid signaling and for the development of novel therapeutics targeting this system. Further research is required to elucidate the specific quantitative pharmacology and the full spectrum of downstream signaling events mediated by this compound.

References

An In-Depth Technical Guide to FAAH-Resistant Anandamide Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain sensation, mood, appetite, and memory. Its signaling is primarily mediated through the cannabinoid receptors CB1 and CB2. However, the therapeutic potential of anandamide is limited by its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH). This has led to the development of FAAH-resistant anandamide analogs, which offer the promise of enhanced and prolonged therapeutic effects. This technical guide provides a comprehensive overview of these analogs, including their pharmacological properties, the experimental protocols used to characterize them, and the signaling pathways they modulate.

Core Concepts: FAAH and Anandamide Metabolism

Anandamide is synthesized on demand from membrane lipid precursors and is released into the synaptic cleft where it activates cannabinoid receptors. Its action is terminated by a two-step process: cellular uptake and intracellular hydrolysis. FAAH, an integral membrane enzyme, is the primary catalyst for anandamide hydrolysis, breaking it down into arachidonic acid and ethanolamine.[1][2] By developing analogs that are resistant to this degradation, researchers aim to increase the bioavailability and duration of action of these cannabinoid compounds.

FAAH-Resistant Anandamide Analogs: A Quantitative Overview

A number of anandamide analogs have been synthesized and characterized for their resistance to FAAH and their affinity for cannabinoid receptors. The following tables summarize the quantitative data for some of the most well-studied analogs.

CompoundChemical StructureModification from Anandamide
Methanandamide (Met-F-AEA) Not availableMethyl group at the 2-position of the ethanolamine moiety and a fluorine atom at the 2'-position.
AM1172 N-(5Z, 8Z, 11Z, 14Z-eicosatetraenyl)-4-hydroxybenzamideReplacement of the ethanolamide headgroup with a 4-hydroxybenzamide group.
N-Arachidonoyl-L-serine (ARA-S) N-arachidonoyl-L-serineReplacement of the ethanolamine headgroup with an L-serine moiety.
Norarachidonyl Ureas General structure variesReplacement of the amide bond with a urea linkage.

Table 1: Structures of Select FAAH-Resistant Anandamide Analogs.

CompoundCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)FAAH Inhibition (IC50/Ki)Citation(s)
Anandamide (AEA) 89 ± 10 (with PMSF)>1000Substrate[3]
Methanandamide (Met-F-AEA) High affinity (specific Ki not consistently reported)Moderate affinityResistant[4][5]
AM1172 271 (EC50)189 (EC50)3.18 µM (Ki)[6][7]
N-Arachidonoyl-L-serine (ARA-S) > 10,000Weak to no bindingNot a primary FAAH substrate[8][9][10]
Norarachidonyl Urea (analog 4f) ~45 (estimated from 2x anandamide)Not reportedStable against hydrolysis[11]

Table 2: Comparative Pharmacological Data of FAAH-Resistant Anandamide Analogs. Note: Data is compiled from multiple sources and experimental conditions may vary. PMSF (phenylmethylsulfonyl fluoride) is a non-specific serine protease inhibitor used to prevent anandamide degradation in binding assays.

Signaling Pathways

Anandamide and its analogs exert their effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the inhibition of adenylyl cyclase and the modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.

CB1_Signaling Anandamide Analog Anandamide Analog CB1 Receptor CB1 Receptor Anandamide Analog->CB1 Receptor Binds to Gi/o Protein Gi/o Protein CB1 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits MAPK (ERK) MAPK (ERK) Gi/o Protein->MAPK (ERK) Activates Ion Channels (Ca2+, K+) Ion Channels (Ca2+, K+) Gi/o Protein->Ion Channels (Ca2+, K+) Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Gene Expression Gene Expression PKA->Gene Expression Regulates MAPK (ERK)->Gene Expression Regulates Neuronal Inhibition Neuronal Inhibition Ion Channels (Ca2+, K+)->Neuronal Inhibition Leads to

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an anandamide analog leads to the activation of inhibitory G-proteins (Gi/o).[12] This results in the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[2][6] Simultaneously, the Gi/o protein can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[12] Furthermore, CB1 receptor activation modulates ion channels, typically inhibiting calcium channels and activating potassium channels, which leads to a hyperpolarization of the neuron and a decrease in neurotransmitter release.[12]

CB2_Signaling Anandamide Analog Anandamide Analog CB2 Receptor CB2 Receptor Anandamide Analog->CB2 Receptor Binds to Gi/o Protein Gi/o Protein CB2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits MAPK (p38, JNK) MAPK (p38, JNK) Gi/o Protein->MAPK (p38, JNK) Activates PI3K/Akt PI3K/Akt Gi/o Protein->PI3K/Akt Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Immune Cell Modulation Immune Cell Modulation MAPK (p38, JNK)->Immune Cell Modulation Leads to PI3K/Akt->Immune Cell Modulation Leads to FAAH_Inhibition_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Separation cluster_3 Analysis Enzyme Source (e.g., rat brain homogenate) Enzyme Source (e.g., rat brain homogenate) Incubate at 37°C Incubate at 37°C Enzyme Source (e.g., rat brain homogenate)->Incubate at 37°C Test Compound (Analog) Test Compound (Analog) Test Compound (Analog)->Incubate at 37°C Substrate (e.g., [3H]Anandamide) Substrate (e.g., [3H]Anandamide) Substrate (e.g., [3H]Anandamide)->Incubate at 37°C Stop Reaction (e.g., Chloroform/Methanol) Stop Reaction (e.g., Chloroform/Methanol) Incubate at 37°C->Stop Reaction (e.g., Chloroform/Methanol) Separate Products (e.g., TLC or Scintillation Counting) Separate Products (e.g., TLC or Scintillation Counting) Stop Reaction (e.g., Chloroform/Methanol)->Separate Products (e.g., TLC or Scintillation Counting) Quantify Product Formation Quantify Product Formation Separate Products (e.g., TLC or Scintillation Counting)->Quantify Product Formation Calculate IC50/Ki Calculate IC50/Ki Quantify Product Formation->Calculate IC50/Ki

References

An In-depth Technical Guide on the Pharmacology of N-Methylarachidonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylarachidonamide (NMA) is a synthetic compound that exhibits significant pharmacological activity primarily through its dual action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. By inhibiting FAAH, NMA elevates the endogenous levels of the endocannabinoid anandamide (AEA), thereby potentiating cannabinoid receptor signaling. Its antagonism of TRPV1 channels suggests a role in modulating pain and temperature sensation. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor interactions, and relevant experimental protocols for its characterization. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data for closely related compounds and established methodologies for its empirical determination.

Introduction

This compound is an amide derivative of the omega-6 fatty acid, arachidonic acid. Its structural similarity to the endogenous cannabinoid anandamide (N-arachidonoylethanolamine) underpins its interaction with the endocannabinoid system. The primary pharmacological interest in NMA stems from its potential to modulate physiological processes such as pain, inflammation, and neurotransmission through its effects on FAAH and TRPV1.

Mechanism of Action

This compound's pharmacological profile is characterized by two principal mechanisms:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the degradation of anandamide and other fatty acid amides. By inhibiting FAAH, NMA prevents the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This indirect agonism of cannabinoid receptors is a key aspect of its activity.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin. NMA acts as an antagonist at this receptor, blocking its activation and thereby potentially modulating pain and thermal sensation.

Data Presentation: Receptor Binding and Inhibitory Potency

Specific quantitative binding and inhibition data for this compound are not extensively reported in the public domain. However, the following tables provide a template for the presentation of such data, which can be obtained using the experimental protocols outlined in Section 4. For comparative purposes, data for the related compound N-Arachidonoyl-serotonin (AA-5-HT), which also exhibits dual FAAH inhibition and TRPV1 antagonism, are included where available.

Table 1: FAAH Inhibition

CompoundIC50 (µM)Assay ConditionsReference
This compound Data not availableTo be determined
N-Arachidonoyl-serotonin (AA-5-HT)5.6[14C]anandamide hydrolysis in RBL-2H3 cells[1]

Table 2: Cannabinoid Receptor Binding Affinity

CompoundReceptorKi (nM)RadioligandSourceReference
This compound CB1Data not availablee.g., [3H]CP55,940To be determined
This compound CB2Data not availablee.g., [3H]CP55,940To be determined
AnandamideCB189.7[3H]CP55,940Rat Brain[2]
AnandamideCB2371[3H]CP55,940Mouse Spleen[2]

Table 3: TRPV1 Receptor Activity

CompoundActivityIC50 / Ki (nM)Assay ConditionsReference
This compound AntagonistData not availableTo be determined
N-Arachidonoyl-serotonin (AA-5-HT)Antagonist37-40Inhibition of capsaicin-induced Ca2+ influx in HEK-293 cells expressing human or rat TRPV1[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the pharmacological profile of this compound.

FAAH Inhibition Assay (Fluorometric Method)

This protocol describes a common in vitro method to determine the inhibitory potency of a compound against FAAH.

  • Principle: The assay measures the enzymatic activity of FAAH through the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and its rate of formation is proportional to FAAH activity. An inhibitor will reduce the rate of fluorescence increase.[4]

  • Materials:

    • Recombinant human or rat FAAH

    • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[5]

    • AAMCA substrate

    • Test compound (this compound) dissolved in DMSO

    • Known FAAH inhibitor (e.g., URB597) as a positive control

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the test compound dilutions, positive control, and DMSO (vehicle control) to respective wells.

    • Add the FAAH enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the AAMCA substrate solution to all wells.

    • Immediately measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.[5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard method to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the cannabinoid receptors. The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the binding affinity (Ki).[6][7]

  • Materials:

    • Cell membranes prepared from cells expressing human or rodent CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).[8]

    • Radioligand (e.g., [3H]CP55,940).[9]

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[9]

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (a high concentration of a known unlabeled cannabinoid ligand, e.g., WIN 55,212-2).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter and cocktail.

  • Procedure:

    • In a reaction tube, combine the cell membranes, radioligand, and either the test compound, vehicle, or non-specific binding control in the binding buffer.

    • Incubate the mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[9]

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TRPV1 Functional Assay (Calcium Influx)

This protocol describes a cell-based functional assay to assess the antagonistic activity of this compound on TRPV1 channels.

  • Principle: Activation of TRPV1 channels leads to an influx of extracellular calcium (Ca2+). This change in intracellular Ca2+ concentration can be measured using a Ca2+-sensitive fluorescent dye. An antagonist will inhibit the Ca2+ influx induced by a known TRPV1 agonist (e.g., capsaicin).[10][11]

  • Materials:

    • HEK-293 cells stably expressing human or rodent TRPV1.[10]

    • Cell culture medium.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[10]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • TRPV1 agonist (e.g., capsaicin).

    • Test compound (this compound).

    • Known TRPV1 antagonist (e.g., capsazepine) as a positive control.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the TRPV1-expressing cells in a 96-well plate and grow to confluence.

    • Load the cells with the Ca2+-sensitive fluorescent dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add the test compound (this compound) or control compounds at various concentrations and incubate for a specified period.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the TRPV1 agonist (capsaicin) into the wells and immediately record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the responses to the control (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide_ext Anandamide (extracellular) CB1_R CB1 Receptor Anandamide_ext->CB1_R Binding & Activation Downstream_Signaling Downstream Signaling (e.g., Neurotransmission modulation) CB1_R->Downstream_Signaling e.g., ↓cAMP, ↑MAPK NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis Anandamide_int Anandamide (intracellular) NAPE_PLD->Anandamide_int Anandamide_int->Anandamide_ext Transport FAAH FAAH Anandamide_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine NMA This compound NMA->FAAH Inhibition

Figure 1: FAAH Inhibition Signaling Pathway.

TRPV1_Antagonism_Pathway cluster_membrane Sensory Neuron Membrane TRPV1 TRPV1 Channel Ca_influx Ca2+ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization TRPV1->Depolarization Stimuli Noxious Stimuli (e.g., Heat, Capsaicin) Stimuli->TRPV1 Activation NMA This compound NMA->TRPV1 Antagonism Pain_Signal Pain Signal Transmission Ca_influx->Pain_Signal Depolarization->Pain_Signal

Figure 2: TRPV1 Antagonism Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification FAAH_Assay FAAH Inhibition Assay (IC50) Purification->FAAH_Assay CB_Binding CB1/CB2 Receptor Binding Assay (Ki) Purification->CB_Binding TRPV1_Assay TRPV1 Functional Assay (IC50) Purification->TRPV1_Assay PK_Studies Pharmacokinetic (ADME) Studies FAAH_Assay->PK_Studies CB_Binding->PK_Studies TRPV1_Assay->PK_Studies PD_Models Pharmacodynamic (e.g., Pain Models) PK_Studies->PD_Models

Figure 3: Experimental Workflow for this compound.

Pharmacokinetics (ADME)

  • Absorption: In vitro permeability assays (e.g., Caco-2) and in vivo studies to determine oral bioavailability.

  • Distribution: Plasma protein binding assays and tissue distribution studies in animal models to understand its disposition.

  • Metabolism: In vitro metabolism studies using liver microsomes and hepatocytes to identify major metabolic pathways and potential drug-drug interactions.

  • Excretion: Mass balance studies in animal models to determine the routes and rate of elimination.

Conclusion

This compound presents an interesting pharmacological profile with potential therapeutic applications stemming from its dual activity on the endocannabinoid and vanilloid systems. Its ability to indirectly enhance cannabinoid signaling through FAAH inhibition, coupled with its direct antagonism of TRPV1, suggests its potential utility in conditions involving pain and inflammation. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further investigate and characterize the pharmacology of this compound. The lack of specific quantitative data highlights the need for empirical studies to fully elucidate its potency, selectivity, and pharmacokinetic properties. The provided protocols and pathway diagrams serve as a roadmap for such investigations.

References

N-Methylarachidonamide: An In-Depth Technical Guide on its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylarachidonamide (NMA) is a synthetic cannabinoid and a methylated analog of the endogenous cannabinoid, anandamide (N-arachidonoylethanolamine, AEA). As a member of the N-arachidonoyl amide family, NMA's biological activity is primarily dictated by its interaction with the cannabinoid receptors, CB1 and CB2, and its metabolic stability, largely governed by the enzyme Fatty Acid Amide Hydrolase (FAAH). Understanding the structure-activity relationship (SAR) of NMA is crucial for the rational design of novel cannabinoid-based therapeutics with desired potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of NMA, detailing its synthesis, receptor binding affinities, functional activity, and metabolic fate.

Synthesis of this compound and Analogs

The synthesis of this compound and other N-arachidonoyl amides is typically achieved through the coupling of arachidonic acid with the corresponding amine. A common method involves the activation of the carboxylic acid group of arachidonic acid, followed by reaction with methylamine.

General Synthetic Protocol:

A general procedure for the synthesis of N-arachidonoyl amides, including this compound, involves the reaction of arachidonoyl chloride with the desired amine.

Experimental Protocol: Synthesis of N-arachidonoyl amides

  • Preparation of Arachidonoyl Chloride: Arachidonic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an inert solvent like dichloromethane, to produce arachidonoyl chloride.

  • Amidation: The resulting arachidonoyl chloride is then slowly added to a solution of the desired amine (e.g., methylamine for this compound) in an appropriate solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at low temperatures to minimize side reactions.

  • Purification: The crude product is then purified using chromatographic techniques, such as column chromatography, to yield the pure N-arachidonoyl amide.

Structure-Activity Relationship at Cannabinoid Receptors

The affinity and efficacy of N-arachidonoyl amides at CB1 and CB2 receptors are sensitive to modifications in both the acyl chain and the headgroup. The N-methylation of anandamide to form NMA represents a key modification that influences its cannabinoid activity.

Receptor Binding Affinities

The binding affinities (Ki) of this compound and related compounds for CB1 and CB2 receptors are typically determined through competitive radioligand binding assays, often using a high-affinity cannabinoid ligand such as [3H]CP-55,940.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound and Analogs

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
Anandamide (AEA)~78 - 239.2~371 - 439.5[1][2]
This compound (NMA) < 150 > 1000 [1][3]
N-Ethylarachidonamide< 150> 1000[1][3]
N-Propylarachidonamide< 150> 1000[1][3]
N-Butylarachidonamide< 150> 1000[1][3]
(R)-Methanandamide7.42> 1000[4]

Note: The Ki values can vary between studies due to different experimental conditions. The provided values are approximate ranges from the cited literature.

From the available data, methylation of the ethanolamine headgroup of anandamide appears to maintain or slightly increase affinity for the CB1 receptor while significantly reducing affinity for the CB2 receptor, thus increasing CB1 selectivity.[1][3]

Functional Activity

The functional activity of this compound as a cannabinoid receptor agonist is commonly assessed using the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or animal tissues.

  • Assay Incubation: The membranes are incubated with the test compound (e.g., this compound) in the presence of [35S]GTPγS and GDP.

  • Filtration and Detection: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

  • Data Analysis: The agonist-stimulated [35S]GTPγS binding is determined, and concentration-response curves are generated to calculate EC50 values.

Metabolism by Fatty Acid Amide Hydrolase (FAAH)

The biological activity of N-arachidonoyl amides is terminated by enzymatic hydrolysis, primarily by FAAH. The susceptibility of these compounds to FAAH-mediated hydrolysis is a critical determinant of their duration of action.

FAAH Inhibition

The inhibitory potency of this compound and its analogs against FAAH can be determined by measuring the hydrolysis of a labeled substrate, such as [14C]anandamide.

Experimental Protocol: FAAH Inhibition Assay

  • Enzyme Source: FAAH can be obtained from homogenized brain tissue or from cells overexpressing the enzyme.

  • Assay Incubation: The enzyme is incubated with the test compound and a radiolabeled substrate (e.g., [14C]anandamide).

  • Extraction and Quantification: The reaction is stopped, and the radioactive product of hydrolysis (e.g., [14C]arachidonic acid) is separated from the unreacted substrate by liquid-liquid extraction and quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from concentration-inhibition curves.

Table 2: FAAH Inhibition by N-Arachidonoyl Amide Analogs

CompoundFAAH Inhibition (IC50)Reference
Arachidonoyl-serotonin5.6 µM (rat basophilic leukemia cells)[5]
Arachidonoylethylene glycolCompetitive inhibitor[5]

Generally, N-alkylation of the ethanolamine moiety can affect the rate of hydrolysis by FAAH. While detailed studies on this compound are limited, it is plausible that the methyl group may alter the binding and/or catalytic efficiency of FAAH compared to anandamide.

Signaling Pathways

Activation of cannabinoid receptors by this compound is expected to trigger downstream signaling cascades similar to those activated by anandamide and other cannabinoid agonists. These primarily involve the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.

Adenylyl Cyclase Pathway

CB1 and CB2 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4]

Experimental Protocol: Adenylyl Cyclase Activity Assay

  • Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.

  • Stimulation: The cells are treated with the test compound in the presence of an adenylyl cyclase activator, such as forskolin.

  • cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, including radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is quantified.

Adenylyl_Cyclase_Pathway NMA This compound CB1R CB1/CB2 Receptor NMA->CB1R Binds to Gi Gi/o Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets MAPK_Pathway NMA This compound CB1R CB1/CB2 Receptor NMA->CB1R Binds to Gbg Gβγ Subunit CB1R->Gbg Releases Ras Ras Gbg->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates

References

The Thermal Stability of N-Methylarachidonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal stability of N-Methylarachidonamide, a crucial parameter for its handling, storage, and application in research and pharmaceutical development. Due to the limited availability of specific experimental data on the thermal degradation of this compound, this guide leverages data from structurally similar fatty acid amides to provide a comprehensive understanding of its expected stability. Furthermore, it details the standard analytical methodologies for assessing thermal stability and outlines the key signaling pathways involving N-acylethanolamines.

Introduction to this compound and Thermal Stability

This compound is a synthetic endocannabinoid analog that exhibits high affinity and selectivity for the cannabinoid receptor 1 (CB1). As a lipophilic molecule, its stability under various thermal conditions is a critical factor that can influence its biological activity and shelf-life. Thermal degradation can lead to the formation of impurities, loss of potency, and altered pharmacokinetic profiles. Understanding the thermal stability of this compound is therefore paramount for ensuring the reliability and reproducibility of experimental results and for the formulation of stable pharmaceutical products.

Expected Thermal Stability of this compound

General Trends in Fatty Acid Amide Thermal Stability:

  • Influence of Chain Length: Longer carbon chains generally correlate with increased thermal stability.

  • Influence of Saturation: Saturated fatty acid amides tend to exhibit greater thermal stability compared to their unsaturated counterparts due to the absence of double bonds which can be susceptible to oxidation and degradation at elevated temperatures.

Based on these principles, this compound, which possesses a long, unsaturated arachidonic acid chain (20 carbons, 4 double bonds), is expected to be less thermally stable than its saturated counterparts. Studies on various fatty acid amides have shown that many remain stable at temperatures below 200°C[1][2]. However, the presence of multiple double bonds in the arachidonoyl moiety of this compound may lower its decomposition temperature.

Table 1: Comparative Thermal Properties of Various Fatty Acid Amides

Fatty Acid AmideMolecular FormulaSaturationMelting Point (°C)General Thermal Stability
OleamideC18H35NOUnsaturated (C18:1)70 - 85Good
StearamideC18H37NOSaturated (C18:0)99 - 109High
ErucamideC22H43NOUnsaturated (C22:1)76 - 88Good, suitable for higher temperatures
BehenamideC22H45NOSaturated (C22:0)105 - 115Excellent

Data collated from publicly available resources. Specific values may vary depending on the purity and experimental conditions.

Experimental Protocols for Assessing Thermal Stability

To definitively determine the thermal stability of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the degradation profile, and the kinetic parameters of thermal degradation.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a specified temperature range (e.g., from ambient to 600 °C)[1][3].

    • Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, or in an oxidative atmosphere (e.g., air) to study oxidative stability. The gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined as the point where significant mass loss begins. Kinetic parameters such as activation energy can be calculated from data obtained at multiple heating rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect thermal events such as decomposition.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrumentation: The analysis is performed using a differential scanning calorimeter.

  • Experimental Conditions:

    • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range.

    • Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The melting point is determined from the peak of the melting endotherm.

Signaling Pathway of N-Acylethanolamines

This compound, as an N-acylethanolamine, is part of the endocannabinoid system, a complex cell-signaling system involved in regulating a variety of physiological and cognitive processes. The signaling pathway involves its synthesis, interaction with cannabinoid receptors, and subsequent degradation.

N-acylethanolamines (NAEs) like anandamide (N-arachidonoylethanolamine), a close structural relative of this compound, are synthesized from membrane phospholipids. The primary biosynthetic pathway involves the conversion of phosphatidylethanolamine (PE) to N-acyl-phosphatidylethanolamine (NAPE) by N-acyltransferases, followed by the hydrolysis of NAPE by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) to yield the NAE[4][5].

Once synthesized and released, NAEs can bind to cannabinoid receptors, primarily CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs) located on the cell membrane[6][7]. This binding initiates a cascade of intracellular signaling events. The action of NAEs is terminated by their reuptake into the cell and subsequent enzymatic degradation. The primary enzyme responsible for the degradation of anandamide is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into arachidonic acid and ethanolamine[4].

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis sample This compound Sample weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga weigh_dsc Weigh 2-5 mg for DSC sample->weigh_dsc tga_instrument TGA Instrument weigh_tga->tga_instrument dsc_instrument DSC Instrument weigh_dsc->dsc_instrument tga_conditions Heating Rate: 10°C/min Atmosphere: Nitrogen tga_instrument->tga_conditions Set Parameters tga_data TGA Curve (Weight Loss vs. Temp) tga_conditions->tga_data Generate decomposition_temp Determine Onset of Decomposition tga_data->decomposition_temp dsc_conditions Heating Rate: 10°C/min Atmosphere: Nitrogen dsc_instrument->dsc_conditions Set Parameters dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc_conditions->dsc_data Generate melting_point Determine Melting Point dsc_data->melting_point

Caption: Experimental Workflow for Thermal Stability Analysis.

nae_signaling_pathway cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation PE Phosphatidylethanolamine (PE) NAPE N-acyl-phosphatidylethanolamine (NAPE) PE->NAPE Acyl Transfer NAE N-Acylethanolamine (NAE) (e.g., this compound) NAPE->NAE Hydrolysis CB1_R CB1 Receptor NAE->CB1_R Binding CB2_R CB2 Receptor NAE->CB2_R Binding Reuptake Cellular Reuptake NAE->Reuptake NAT N-acyltransferase NAT->PE NAPE_PLD NAPE-PLD NAPE_PLD->NAPE GPCR G-protein Signaling Cascade CB1_R->GPCR Activation CB2_R->GPCR Activation FAAH Fatty Acid Amide Hydrolase (FAAH) Reuptake->FAAH Hydrolysis Degradation_Products Arachidonic Acid + Methylamine FAAH->Degradation_Products

Caption: N-Acylethanolamine Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methylarachidonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis and characterization of N-Methylarachidonamide (also known as N-methyl-5Z,8Z,11Z,14Z-eicosatetraenamide). This compound is a methylated analog of the endogenous cannabinoid anandamide and serves as a valuable tool for research in the endocannabinoid system. This protocol outlines a detailed synthesis procedure via the amidation of arachidonoyl chloride with methylamine, followed by purification using silica gel chromatography. Characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) specifications, are provided. Additionally, this document summarizes the biological activity of this compound, focusing on its interaction with cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and its putative role in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Introduction

N-acylethanolamines are a class of lipid signaling molecules, with anandamide (N-arachidonoylethanolamine) being the most well-known endogenous ligand for the cannabinoid receptors. Chemical modification of these endogenous ligands provides valuable pharmacological tools to probe their biological functions and to develop potential therapeutics. This compound is a synthetic derivative of anandamide where the ethanolamine head group is replaced by a methylamine. This modification can influence the compound's binding affinity for its receptors and its metabolic stability, making it a subject of interest in cannabinoid research. This application note provides a detailed protocol for the synthesis, purification, and characterization of this compound, along with an overview of its biological activities.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
ParameterValue
Molecular Formula C₂₁H₃₅NO
Molecular Weight 317.51 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 5.3-5.5 (m, 8H, vinyl), 2.8 (s, 3H, N-CH₃), 2.8 (m, 6H, bis-allylic), 2.2 (t, 2H, CH₂-CO), 2.05 (q, 2H, allylic), 1.7 (m, 2H, CH₂), 1.3 (m, 4H, CH₂), 0.88 (t, 3H, terminal CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~ 173 (C=O), 127-131 (vinyl C), 36 (CH₂-CO), 26 (N-CH₃), 25-32 (aliphatic CH₂), 22.6 (CH₂), 14.1 (terminal CH₃)
Mass Spectrometry (ESI-MS) m/z 318.27 [M+H]⁺, 340.25 [M+Na]⁺
Table 2: Biological Activity of this compound and Related Compounds
CompoundCB1 Receptor Binding Affinity (Ki, nM)CB2 Receptor Binding Affinity (Ki, nM)TRPV1 Activation (EC₅₀, µM)
This compound Data not readily availableData not readily availableData not readily available
Anandamide89 - 239.2371 - 439.50.8 - 3.1
N-Arachidonoyl-dopamine (NADA)28 - 481.8 - 3.30.03 - 0.08
(R)-(+)-Methanandamide1.4 - 2.53.4 - 7.4Not specified

Note: Data for Anandamide and NADA are provided for comparison. Specific binding affinities and activation potentials for this compound require further experimental determination. Ki values for anandamide can vary based on assay conditions.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from arachidonic acid. The synthesis involves two main steps: the conversion of arachidonic acid to arachidonoyl chloride, followed by the reaction with methylamine.

Materials:

  • Arachidonic acid (≥98%)

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Methylamine solution (2.0 M in THF or other suitable solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel (for column chromatography, 60-120 mesh)[2]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Step 1: Preparation of Arachidonoyl Chloride

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve arachidonic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) to the solution.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude arachidonoyl chloride is obtained as a pale yellow oil and should be used immediately in the next step without further purification.

Step 2: Amidation with Methylamine

  • Dissolve the crude arachidonoyl chloride from Step 1 in anhydrous diethyl ether.

  • In a separate flask, cool a solution of methylamine (2.0 M in THF, 2.0 eq) to 0 °C in an ice bath.

  • Slowly add the solution of arachidonoyl chloride to the stirred methylamine solution at 0 °C. A white precipitate (methylammonium chloride) will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material (arachidonoyl chloride, visualized after quenching a spot with water) is consumed.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and add more diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a yellow oil.

Purification of this compound
  • Prepare a silica gel column using a slurry of silica gel in hexane.[3][4][5]

  • Dissolve the crude product in a minimal amount of the initial chromatography solvent (e.g., 95:5 hexane:ethyl acetate).

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Expected Yield: 70-85% (based on similar amidation reactions).

Characterization
  • NMR Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra. The expected chemical shifts are provided in Table 1.[6][7][8][9]

  • Mass Spectrometry: Analyze the purified product using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight. The expected m/z values for the protonated and sodiated adducts are given in Table 1.[10][11][12][13]

  • Purity Analysis: Assess the purity of the final product by HPLC or GC-MS.

Signaling Pathways and Experimental Workflows

This compound Signaling Overview

This compound, as an analog of anandamide, is expected to interact with components of the endocannabinoid system. Its primary targets are likely the cannabinoid receptors CB1 and CB2, and the TRPV1 ion channel. Activation of these receptors can trigger downstream signaling cascades, including the MAPK/ERK pathway.

G NMA This compound CB1 CB1 Receptor NMA->CB1 Binds CB2 CB2 Receptor NMA->CB2 Binds TRPV1 TRPV1 Channel NMA->TRPV1 Activates Gi Gαi/o Protein CB1->Gi Activates CB2->Gi Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP MAPK_pathway MAPK/ERK Pathway Ca_influx->MAPK_pathway Activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Differentiation Cell Differentiation MAPK_pathway->Differentiation Apoptosis Apoptosis MAPK_pathway->Apoptosis

Caption: Putative signaling pathways of this compound.

Experimental Workflow for Synthesis and Purification

The overall process for obtaining pure this compound involves a systematic workflow from synthesis to characterization.

G start Arachidonic Acid step1 Activation to Arachidonoyl Chloride start->step1 step2 Amidation with Methylamine step1->step2 crude_product Crude this compound step2->crude_product step3 Silica Gel Column Chromatography crude_product->step3 pure_product Pure this compound step3->pure_product char1 NMR Spectroscopy (¹H, ¹³C) pure_product->char1 char2 Mass Spectrometry (ESI-MS) pure_product->char2 char3 Purity Analysis (HPLC/GC-MS) pure_product->char3

Caption: Workflow for the synthesis and purification of this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a variety of cellular processes.[14][15][16][17][18] The ERK (Extracellular signal-Regulated Kinase) cascade is one of the most well-characterized MAPK pathways.[14] Activation of cell surface receptors can lead to the activation of the small GTPase Ras, which in turn activates a kinase cascade consisting of Raf (MAPKKK), MEK (MAPKK), and ERK (MAPK).[14][15] Activated ERK can then phosphorylate various cytoplasmic and nuclear substrates, leading to changes in gene expression and cellular responses.[14][15]

G receptor GPCR / RTK ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates cytoplasmic Cytoplasmic Targets erk->cytoplasmic Phosphorylates nuclear Nuclear Targets (Transcription Factors) erk->nuclear Translocates to Nucleus & Phosphorylates response Cellular Responses (Proliferation, Differentiation, Survival) cytoplasmic->response nuclear->response

Caption: Simplified overview of the MAPK/ERK signaling cascade.

References

Application Notes and Protocols for the Use of N-Methylarachidonamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylarachidonamide (NMA) is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptor 1 (CB1).[1] As an analog of the endogenous cannabinoid anandamide, NMA is a valuable tool for investigating the roles of the endocannabinoid system in various physiological and pathological processes. Its primary mechanism of action involves binding to and activating CB1 receptors, which are predominantly expressed in the central nervous system. This activation triggers a cascade of intracellular signaling events, influencing neurotransmission, cell proliferation, and survival. Additionally, NMA can inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide, thereby prolonging endocannabinoid signaling.[2][3] These properties make NMA a compound of significant interest for research in neurobiology and oncology.

These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, covering its mechanism of action, protocols for its application, and expected outcomes in cancer and neuronal cell lines.

Mechanism of Action

This compound primarily exerts its effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon binding, NMA induces a conformational change in the receptor, leading to the activation of associated Gi/o proteins.[1] This initiates a downstream signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3]

Furthermore, NMA can inhibit the enzymatic activity of FAAH.[2] By preventing the breakdown of anandamide, NMA can potentiate the effects of this endogenous cannabinoid, leading to a broader activation of cannabinoid signaling pathways. In the context of cancer, particularly in cell types like glioma, the activation of cannabinoid signaling has been shown to induce apoptosis. The pro-apoptotic effects of related compounds like anandamide are thought to be mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.[2][4][5]

Data Presentation

The following tables summarize the effective concentrations of this compound and related compounds in various cell culture applications. Due to the limited availability of specific IC50 and EC50 values for NMA in the public domain, data for the closely related endocannabinoid anandamide (AEA) and other relevant compounds are included to provide a reference for experimental design.

Table 1: Effective Concentrations for Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

CompoundCell LineAssay TypeParameterValueReference
Anandamide (AEA)Glioma CellsApoptosis Assay-Induces apoptosis[2]
Anandamide (AEA)Various Cancer CellsProliferation AssayIC50Varies by cell line[6][7]
General Cannabinoid AgonistsVarious Cancer CellsViability AssayIC50Typically in the low to mid µM range[6][7]

Table 2: Effective Concentrations for Neuronal Cell Modulation

CompoundCell LineAssay TypeParameterValueReference
N-Methyl-D-aspartate (NMDA)Cortical NeuronsIntracellular Calcium AssayEC501-100 µM[8]
Cannabinoid AgonistsNeuronal CellsERK Activation-Concentration-dependent[1]
Cannabinoid AgonistsNeuronal CellsNeuroprotection Assay-Varies by agonist and model[9]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic compound and requires an organic solvent for initial dissolution.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Protocol:

  • Weigh the desired amount of NMA powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare a stock solution at least 1000 times more concentrated than the final working concentration.

  • Vortex the tube thoroughly until the NMA is completely dissolved. Gentle warming to 37°C may aid in dissolution.[10]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Minimize exposure to light.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of NMA on the viability and proliferation of cancer or neuronal cells.

Materials:

  • Cells of interest (e.g., glioma, neuroblastoma, or primary neurons)

  • Complete cell culture medium

  • 96-well cell culture plates

  • NMA stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of NMA in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Remove the old medium and add 100 µL of the medium containing different concentrations of NMA or vehicle control (medium with the same concentration of DMSO) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following NMA treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • NMA stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of NMA or vehicle control for the specified duration.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for Signaling Pathway Analysis (MAPK/ERK Pathway)

This protocol is used to investigate the effect of NMA on the activation of the MAPK/ERK signaling pathway.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture dishes

  • NMA stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and grow them to 70-80% confluency.

  • Treat the cells with NMA at various concentrations for different time points (e.g., 5, 15, 30, 60 minutes).

  • Lyse the cells with ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

NMA_Signaling_Pathway NMA This compound (NMA) CB1 CB1 Receptor NMA->CB1 Activates FAAH FAAH NMA->FAAH Inhibits Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK_Pathway MAPK/ERK Pathway Gi_o->MAPK_Pathway Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK1/2 MAPK_Pathway->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Regulates Anandamide Anandamide Anandamide->CB1 Activates

Caption: Signaling pathway of this compound (NMA).

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well plate NMA_Dilution Prepare NMA Serial Dilutions Treatment Treat cells with NMA (24-72h) NMA_Dilution->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (3-4h) MTT_Addition->Incubation Solubilization Add DMSO to dissolve formazan Incubation->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

References

N-Methylarachidonamide: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylarachidonamide (NMA) is a methylated analog of the endocannabinoid anandamide (AEA). As a member of the N-acylethanolamine family, NMA interacts with various components of the endocannabinoid system, including cannabinoid receptors and metabolic enzymes. Its unique pharmacological profile makes it a compound of interest for researchers investigating the therapeutic potential of modulating the endocannabinoid system. These application notes provide a comprehensive guide to key in vitro assays for characterizing the activity of this compound, complete with detailed protocols and data presentation formats.

Key In Vitro Assays for this compound

The in vitro characterization of this compound typically involves a panel of assays to determine its interaction with key molecular targets:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay: To determine if NMA acts as an inhibitor of the primary enzyme responsible for the degradation of anandamide.

  • Cannabinoid Receptor (CB1 and CB2) Binding Assays: To quantify the binding affinity of NMA to the CB1 and CB2 receptors.

  • Cannabinoid Receptor (CB1 and CB2) Functional Assays: To determine if NMA acts as an agonist or antagonist at CB1 and CB2 receptors and to quantify its potency and efficacy.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Activation Assay: To assess the ability of NMA to activate the TRPV1 ion channel, a known target for some endocannabinoids.

  • Cell Viability Assays: To evaluate the cytotoxic potential of NMA on various cell lines.

Data Presentation

Quantitative data from these assays are crucial for comparing the pharmacological profile of this compound with other cannabinoids and for guiding further research. The following tables provide a structured format for presenting such data. Note: As of the latest literature review, specific quantitative values for this compound are not extensively published. The data for the closely related compound, Anandamide (AEA), and other analogs are provided for comparative purposes.

Table 1: FAAH Inhibitory Activity

CompoundIC50 (µM)Assay TypeCell/Enzyme SourceReference
This compound Data not availableFluorometricRecombinant Human FAAH-
Anandamide (AEA)~10-20Radiometric/FluorometricRat Brain Homogenate[1]
URB597 (Control Inhibitor)Sub-micromolarFluorometricRecombinant Human FAAH[2]

Table 2: Cannabinoid Receptor Binding Affinity

CompoundReceptorKi (nM)RadioligandCell LineReference
This compound CB1Data not available[3H]CP55,940CHO-CB1-
This compound CB2Data not available[3H]CP55,940CHO-CB2-
Anandamide (AEA)CB189.7 - 239.2[3H]CP55,940 / [3H]SR141716ARat Brain / hCB1[3]
Anandamide (AEA)CB2439.5[3H]CP55,940hCB2[3]
(R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamideCB17.8 ± 1.4[3H]CP55,940Rat Brain[4]

Table 3: Cannabinoid Receptor Functional Activity

CompoundReceptorEC50 (nM)Assay TypeCell LineReference
This compound CB1Data not available[35S]GTPγS / cAMPCHO-CB1-
This compound CB2Data not available[35S]GTPγS / cAMPCHO-CB2-
Anandamide (AEA)CB220 (cAMP)cAMP InhibitionmCB2-HEK[5]
(R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamideCB10.6 ± 0.2GTP Turnover-[4]
CP55,940 (Control Agonist)CB25.6 (mouse), 4.3 (human)[35S]GTPγSSpleen Membranes[6]

Table 4: TRPV1 Activation

CompoundEC50 (µM)Assay TypeCell LineReference
This compound Data not availableCalcium InfluxHEK293-hTRPV1-
Anandamide (AEA)6.02 ± 1.23Patch-clamp-[7]
Capsaicin (Control Agonist)0.146 ± 0.039Patch-clamp-[7]

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle: This fluorometric assay measures the hydrolysis of a non-fluorescent FAAH substrate, such as AMC-arachidonoyl amide, to a fluorescent product, 7-amino-4-methylcoumarin (AMC).[8][9] The rate of fluorescence increase is proportional to FAAH activity.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[10]

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • This compound (test compound)

  • Known FAAH inhibitor (e.g., JZL195 or URB597) as a positive control[8]

  • Solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[8][9]

Protocol:

  • Prepare a stock solution of this compound and the control inhibitor in DMSO.

  • Prepare serial dilutions of the test and control compounds in FAAH Assay Buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • 100% Initial Activity Wells: Assay Buffer, FAAH enzyme, and solvent.

    • Inhibitor Wells: Assay Buffer, FAAH enzyme, and serial dilutions of this compound or control inhibitor.

    • Background Wells: Assay Buffer and solvent (no enzyme).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence kinetically at 37°C for 30-60 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of this compound compared to the 100% activity control. Determine the IC50 value by fitting the data to a dose-response curve.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis prep_nma Prepare NMA Stock add_reagents Add Buffer, Enzyme, and Compounds to Plate prep_nma->add_reagents prep_control Prepare Control Inhibitor prep_control->add_reagents prep_enzyme Prepare FAAH Enzyme prep_enzyme->add_reagents prep_substrate Prepare FAAH Substrate add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate read_fluorescence Read Fluorescence add_substrate->read_fluorescence analyze_data Calculate % Inhibition and IC50 read_fluorescence->analyze_data

Workflow for the FAAH Inhibition Assay.
Cannabinoid Receptor (CB1/CB2) Binding Assay

Principle: This competitive radioligand binding assay measures the ability of this compound to displace a known high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) from CB1 or CB2 receptors expressed in cell membranes.[11][12]

Materials:

  • Cell membranes from cells overexpressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4)

  • Radioligand (e.g., [3H]CP55,940)

  • This compound (test compound)

  • Non-labeled potent cannabinoid ligand (e.g., WIN55,212-2) for determining non-specific binding

  • 96-well microplate

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Prepare serial dilutions of this compound and the non-labeled ligand in Binding Buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Cell membranes, radioligand, and Binding Buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled ligand.

    • Displacement: Cell membranes, radioligand, and serial dilutions of this compound.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold Binding Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage of specific binding in the presence of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare CB1/CB2 Membranes incubate Incubate Membranes, Radioligand, and NMA prep_membranes->incubate prep_radioligand Prepare Radioligand prep_radioligand->incubate prep_nma Prepare NMA Dilutions prep_nma->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Calculate Ki Value count->analyze

Workflow for the Cannabinoid Receptor Binding Assay.
Cannabinoid Receptor (CB1/CB2) Functional Assay ([35S]GTPγS Binding)

Principle: This assay measures the activation of G-proteins coupled to cannabinoid receptors. In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is proportional to receptor activation.[6]

Materials:

  • Cell membranes from cells overexpressing human CB1 or CB2 receptors

  • Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

  • [35S]GTPγS

  • GDP

  • This compound (test compound)

  • Known CB1/CB2 agonist (e.g., CP55,940) as a positive control

  • 96-well microplate

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Prepare serial dilutions of this compound and the control agonist in Assay Buffer.

  • In a 96-well plate, add cell membranes, GDP, and the test or control compounds.

  • Pre-incubate the plate at 30°C for 15-20 minutes.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound radioactivity by liquid scintillation counting.

  • Data Analysis: Determine the specific binding of [35S]GTPγS and plot the concentration-response curve for this compound to calculate the EC50 and Emax values.

TRPV1 Activation Assay (Calcium Influx)

Principle: Activation of the TRPV1 ion channel leads to an influx of extracellular calcium into the cell. This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) to measure the increase in intracellular calcium concentration upon channel activation.[13][14]

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound (test compound)

  • Capsaicin as a positive control

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with a fluidics module

Protocol:

  • Seed the TRPV1-expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with Assay Buffer.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add serial dilutions of this compound or capsaicin to the wells using the fluidics module.

  • Immediately record the change in fluorescence over time.

  • Data Analysis: Calculate the peak fluorescence response for each concentration and plot the dose-response curve to determine the EC50 value.

TRPV1_Activation_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed TRPV1-expressing cells load_dye Load with Calcium Dye seed_cells->load_dye wash_cells Wash Cells load_dye->wash_cells baseline Measure Baseline Fluorescence wash_cells->baseline add_compound Add NMA/Capsaicin baseline->add_compound record_fluorescence Record Fluorescence Change add_compound->record_fluorescence analyze_data Calculate Peak Response and EC50 record_fluorescence->analyze_data

Workflow for the TRPV1 Activation Assay.
Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][2][7][15][16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cell line of interest (e.g., HEK293, SH-SY5Y)

  • Cell culture medium

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometer (absorbance at 570 nm)

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) if applicable.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with the molecular targets of this compound.

CB1_Signaling NMA This compound CB1R CB1 Receptor NMA->CB1R Agonist Gi Gαi/o CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels Gi->Ca_channel Inhibits K_channel Inwardly Rectifying K+ Channels Gi->K_channel Activates MAPK MAPK (ERK) Gi->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

CB1 Receptor Signaling Pathway.

CB2_Signaling NMA This compound CB2R CB2 Receptor NMA->CB2R Agonist Gi Gαi/o CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK (ERK, p38) Gi->MAPK Activates PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt Activates

CB2 Receptor Signaling Pathway.

TRPV1_Signaling NMA This compound TRPV1 TRPV1 Channel NMA->TRPV1 Agonist Ca_influx Ca2+ Influx TRPV1->Ca_influx Opens Calmodulin Calmodulin Ca_influx->Calmodulin Activates PKC PKC Ca_influx->PKC Activates Downstream Downstream Effects (e.g., Neuropeptide Release) Ca_influx->Downstream CaMK CaMK Calmodulin->CaMK Activates CaMK->TRPV1 Phosphorylates (Modulates Activity) PKC->TRPV1 Phosphorylates (Sensitizes)

TRPV1 Channel Activation Pathway.

References

Application Notes and Protocols for N-Methylarachidonamide Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylarachidonamide (NMAA) is a synthetic analog of the endogenous cannabinoid, anandamide (N-arachidonoylethanolamine, AEA). Structurally, it is characterized by the methylation of the nitrogen atom in the ethanolamine headgroup of the anandamide molecule. This modification significantly increases the metabolic stability of the compound by rendering it resistant to hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1] Due to this enhanced stability and its structural similarity to AEA, NMAA is a valuable tool for investigating the endocannabinoid system.

These application notes provide a detailed protocol for determining the dose-response curve of this compound, primarily focusing on its activity as a cannabinoid receptor 1 (CB1) agonist. The primary mechanism of action for NMAA is expected to be direct agonism at cannabinoid receptors, with significantly reduced activity as a FAAH inhibitor.

Data Presentation

The following tables summarize the expected pharmacological profile of this compound based on data from closely related analogs. Researchers should generate their own data for NMAA and use these tables as a reference.

Table 1: Cannabinoid Receptor Binding Affinity of this compound Analog

CompoundReceptorKᵢ (nM)
N-(1'-methyl)-arachidonylethanolamideCB149.8 ± 4.5
CB2> 10,000

Data from a study on anandamide analogs, where this compound corresponds to the N-(1'-methyl) derivative.[1]

Table 2: Functional Potency of a Structurally Related Anandamide Analog

CompoundAssayEC₅₀ (nM)Receptor
(R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamideCB1 Agonism0.6 ± 0.2CB1

This data is for a similar, but not identical, N-methylated anandamide analog and suggests high potency at the CB1 receptor.[2]

Experimental Protocols

CB1 Receptor Activation Assay (cAMP Measurement)

This protocol describes a method to determine the EC₅₀ of NMAA for the activation of the CB1 receptor by measuring the inhibition of cyclic AMP (cAMP) production. CB1 is a Gᵢ/ₒ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing human CB1 receptor

  • This compound (NMAA)

  • Forskolin

  • CP-55,940 (positive control, full CB1 agonist)

  • AM251 (negative control, CB1 antagonist)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Multi-well plates (96-well or 384-well, white, opaque for luminescence/fluorescence)

  • CO₂ incubator (37°C, 5% CO₂)

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Culture: Culture HEK293-hCB1 cells in the appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into the multi-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow overnight in the CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of NMAA in a suitable solvent (e.g., DMSO). Create a serial dilution of NMAA in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Also, prepare solutions for the positive and negative controls.

  • Assay: a. Remove the culture medium from the wells and wash once with PBS. b. Add the desired concentrations of NMAA, controls, and vehicle to the respective wells. c. Incubate for 15-30 minutes at 37°C. d. Add forskolin (a potent adenylyl cyclase activator, typically at a final concentration of 1-10 µM) to all wells except the basal control wells. e. Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: a. Normalize the data by setting the response in the presence of forskolin alone as 100% and the response of the maximally inhibited control (CP-55,940) as 0%. b. Plot the normalized response against the logarithm of the NMAA concentration. c. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the EC₅₀ value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is to confirm that NMAA is a poor inhibitor of FAAH, consistent with existing literature on N-methylated anandamide analogs.

Materials:

  • Recombinant human FAAH enzyme

  • NMAA

  • URB597 (positive control, potent FAAH inhibitor)

  • FAAH substrate (e.g., a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of NMAA and the positive control in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer to cover a wide concentration range (e.g., 10 nM to 100 µM).

  • Assay: a. To each well of the microplate, add the assay buffer. b. Add the test compounds (NMAA, URB597) or vehicle control. c. Add the FAAH enzyme to all wells except the no-enzyme control. d. Pre-incubate the plate at 37°C for 10-15 minutes. e. Initiate the reaction by adding the FAAH substrate to all wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis: a. Calculate the initial velocity (rate) of the enzymatic reaction for each concentration of the inhibitor. b. Normalize the data, setting the rate of the vehicle control as 100% activity and the no-enzyme control as 0% activity. c. Plot the percent inhibition against the logarithm of the NMAA concentration. d. If inhibition is observed, fit the data to a dose-response curve to determine the IC₅₀ value. It is expected that NMAA will show very low or no inhibition in this assay.

Mandatory Visualization

G cluster_0 NMAA Dose-Response Experimental Workflow prep Prepare NMAA Serial Dilutions treat Treat Cells with NMAA Concentrations prep->treat seed Seed Cells (e.g., HEK293-hCB1) seed->treat stim Stimulate with Forskolin treat->stim measure Measure cAMP Levels stim->measure analyze Analyze Data & Generate Dose-Response Curve measure->analyze

Caption: Workflow for determining the dose-response of NMAA.

G cluster_1 CB1 Receptor Signaling Pathway NMAA NMAA CB1 CB1 Receptor NMAA->CB1 Agonist Binding Gi Gαi CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream Phosphorylation

Caption: NMAA-mediated CB1 receptor signaling cascade.

G cluster_2 FAAH-Mediated Anandamide Degradation Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis Products Arachidonic Acid + Ethanolamine FAAH->Products NMAA NMAA NMAA->FAAH Poor Inhibition

Caption: NMAA is a poor inhibitor of FAAH.

References

Application Notes and Protocols: N-Methylarachidonamide Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylarachidonamide is a synthetic, metabolically stable analog of the endocannabinoid anandamide. As a ligand for cannabinoid receptors, it serves as a valuable tool in neuroscience and pharmacology research to investigate the endocannabinioid system's role in various physiological and pathological processes. Accurate and reproducible experimental results depend on the correct preparation and storage of this compound stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in various research applications.

Data Presentation

Quantitative data regarding the solubility and storage of this compound is summarized in the tables below for easy reference.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)10 mg/mL
N,N-Dimethylformamide (DMF)10 mg/mL
Ethanol10 mg/mL

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureRecommended Duration
DMSO-20°C or -80°CUp to 6 months (protect from moisture)
DMF-20°C or -80°CUp to 6 months
Ethanol-20°C or -80°CUp to 1 month (less stable)

Experimental Protocols

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Anhydrous N,N-Dimethylformamide (DMF), sterile

  • Anhydrous Ethanol (200 proof), sterile

  • Sterile, amber glass vials or polypropylene tubes with tight-fitting caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjustments can be made to the calculations to prepare stock solutions of different concentrations.

  • Pre-weighing Preparation: Before handling this compound, ensure all necessary PPE is worn. Work in a well-ventilated area or a chemical fume hood. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound:

    • Tare a sterile, amber glass vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 317.5 g/mol ), you would weigh out 3.175 mg.

  • Solubilization:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 3.175 mg of compound, add 1 mL of DMSO.

    • Tightly cap the vial.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for up to 6 months.

Preparation of Working Solutions

Working solutions for cell-based assays are typically prepared by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution:

  • Perform a 1:100 serial dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.

  • Further dilute this intermediate solution 1:10 by adding 100 µL of the 100 µM solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.

Note: The optimal working concentration of this compound can vary depending on the cell type and the specific assay. A concentration range of 100 nM to 10 µM is a common starting point for in vitro experiments.

Mandatory Visualization

Signaling Pathway of this compound

This compound, as an analog of anandamide, primarily exerts its effects through the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs).

N_Methylarachidonamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMA This compound CB1R CB1/CB2 Receptor NMA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound Equilibrate->Weigh Add_Solvent Add Anhydrous Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Application Notes and Protocols for In vivo Studies of N-Methylarachidonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylarachidonamide (NMA) is a methylated analog of anandamide (AEA), the endogenous cannabinoid neurotransmitter. As a structural analog of AEA, NMA is a subject of interest for its potential to interact with the endocannabinoid system and modulate various physiological processes. The methylation of the ethanolamine headgroup may alter its binding affinity for cannabinoid receptors, metabolic stability, and pharmacokinetic profile compared to anandamide.[1][2] These application notes provide a comprehensive guide for researchers planning in vivo studies with this compound, offering insights into its potential applications, detailed experimental protocols derived from studies on closely related compounds, and an overview of the expected signaling pathways.

Due to the limited availability of direct in vivo data for this compound, the following protocols and data are largely extrapolated from studies on anandamide and its other analogs. Researchers should consider these as starting points and perform dose-response studies to determine the optimal conditions for their specific experimental models.

Potential In Vivo Applications

Based on the well-documented effects of anandamide and other cannabinoid receptor agonists, this compound is a candidate for investigation in several in vivo models, including:

  • Analgesia: Assessment of its ability to alleviate inflammatory and neuropathic pain.[3]

  • Anti-inflammatory effects: Evaluation of its potential to reduce inflammation in various models.[4]

  • Neurobehavioral studies: Investigation of its effects on anxiety, depression, and other CNS-related behaviors.

Data Presentation

The following tables summarize typical dosage ranges and pharmacokinetic parameters observed for anandamide and its analogs in rodent models. These values should serve as a reference for initiating studies with this compound.

Table 1: Suggested In Vivo Dosage Ranges for Anandamide Analogs in Rodents (for extrapolation to NMA studies)

Animal ModelApplicationAdministration RouteSuggested Dose Range (mg/kg)Reference Compounds
MouseAnalgesia (Hot Plate)Intraperitoneal (i.p.)1 - 20Anandamide, Methanandamide
MouseAnti-inflammatoryIntraperitoneal (i.p.)5 - 50Anandamide, Palmitoylethanolamide
RatNeuropathic PainIntrathecal (i.t.)0.1 - 10 (µg)Anandamide
RatPharmacokineticsIntravenous (i.v.)1 - 10Anandamide
RatPharmacokineticsOral (p.o.)10 - 50Anandamide Analogs

Table 2: General Pharmacokinetic Parameters of Anandamide in Rodents

ParameterValueSpeciesAdministration RouteNotes
Half-life (t½) < 10 minutesRat, MouseIntravenous (i.v.)Rapidly metabolized by FAAH.
Bioavailability (Oral) Very LowRatOral (p.o.)Extensive first-pass metabolism.
Volume of Distribution (Vd) HighRatIntravenous (i.v.)Indicates extensive tissue distribution.
Clearance (CL) HighRatIntravenous (i.v.)Rapidly cleared from systemic circulation.

N-Methylation may increase the metabolic stability of NMA compared to anandamide, potentially leading to a longer half-life and improved bioavailability. Empirical determination of these parameters for NMA is crucial.

Experimental Protocols

Vehicle Formulation for In Vivo Administration

This compound is a lipophilic compound and requires a suitable vehicle for in vivo administration. A common vehicle for anandamide and its analogs is a mixture of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline.

Protocol 1: Preparation of NMA Vehicle

  • Dissolve the desired amount of this compound in 100% ethanol. The initial volume of ethanol should be kept to a minimum.

  • Add a surfactant (e.g., Tween 80 or Cremophor EL) to the ethanolic solution. A common ratio is 1:1 (ethanol:surfactant).

  • Slowly add sterile saline (0.9% NaCl) to the mixture while vortexing to achieve the final desired concentration. The final concentration of ethanol and surfactant should typically be below 10% each to avoid vehicle-induced toxicity.

  • Visually inspect the solution to ensure the compound is fully dissolved and there is no precipitation. The final solution should be clear.

In Vivo Analgesia Study: Hot Plate Test in Mice

This protocol assesses the central analgesic effects of this compound.

Protocol 2: Hot Plate Analgesia Assay

  • Animals: Male C57BL/6 mice (20-25 g) are commonly used. Acclimatize the animals for at least one week before the experiment.

  • Drug Preparation: Prepare this compound in the vehicle as described in Protocol 1. The final injection volume should be 10 ml/kg.

  • Procedure:

    • Measure the baseline latency by placing each mouse on a hot plate maintained at 55 ± 0.5 °C and record the time until the first sign of nociception (e.g., hind paw licking or jumping). A cut-off time of 30-60 seconds is used to prevent tissue damage.

    • Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle to different groups of mice.

    • Measure the post-treatment latency at various time points (e.g., 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vivo Anti-Inflammatory Study: Carrageenan-Induced Paw Edema in Rats

This model evaluates the anti-inflammatory properties of this compound.

Protocol 3: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are suitable for this model.

  • Drug Preparation: Prepare this compound in the vehicle as described in Protocol 1.

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer this compound (e.g., 5, 10, 25, 50 mg/kg, i.p.) or vehicle 30-60 minutes before the carrageenan injection.

    • Induce inflammation by injecting 0.1 ml of 1% λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure to determine the pharmacokinetic profile of this compound.

Protocol 4: Pharmacokinetic Analysis

  • Animals: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins are used for serial blood sampling.

  • Drug Administration: Administer this compound intravenously (e.g., 1-5 mg/kg) or orally (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 ml) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC). For oral administration, bioavailability (F%) can be calculated by comparing the AUC from oral and IV administration.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound

This compound is expected to exert its effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[2] Activation of these receptors initiates a cascade of intracellular signaling events.

NMA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NMA This compound CB1 CB1 Receptor NMA->CB1 Binds CB2 CB2 Receptor NMA->CB2 Binds Gi Gi/o Protein CB1->Gi Activates CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Cascade Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP ERK ↑ p-ERK MAPK->ERK Response Cellular Response (e.g., ↓ Neurotransmission, ↓ Inflammation) cAMP->Response ERK->Response

Caption: NMA signaling through CB1/CB2 receptors.

Experimental Workflow for In Vivo Analgesia Study

The following diagram illustrates the key steps in conducting an in vivo analgesia study using the hot plate test.

Analgesia_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Mice C Measure Baseline Hot Plate Latency A->C B Prepare NMA Solution and Vehicle Control D Administer NMA or Vehicle (i.p.) B->D C->D E Measure Post-Treatment Latency at Timed Intervals D->E F Calculate %MPE E->F G Statistical Analysis (e.g., ANOVA) F->G H Report Results G->H

Caption: Workflow for hot plate analgesia study.

Logical Relationship of Pharmacokinetic Processes

This diagram illustrates the fundamental processes involved in the pharmacokinetics of a drug following oral administration.

PK_Logic cluster_input Input cluster_body Body Oral Oral Administration Absorption Absorption (GI Tract) Oral->Absorption Distribution Distribution (Blood & Tissues) Absorption->Distribution Metabolism Metabolism (Liver, etc.) Distribution->Metabolism Excretion Excretion (Kidney, etc.) Distribution->Excretion Metabolism->Excretion

Caption: Key pharmacokinetic processes (ADME).

References

Application Notes and Protocols for N-Methylarachidonamide (NMAA) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the administration of N-Methylarachidonamide (NMAA) in animal models is currently limited. The following application notes and protocols are therefore based on established methodologies for the closely related endogenous cannabinoid, N-arachidonoylethanolamine (anandamide), and inhibitors of its primary degrading enzyme, Fatty Acid Amide Hydrolase (FAAH). Researchers should adapt these protocols with caution and conduct thorough dose-response studies for NMAA.

Introduction

This compound (NMAA) is a methylated analog of anandamide, an endogenous cannabinoid neurotransmitter. Like anandamide, NMAA is expected to interact with the endocannabinoid system (ECS), a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary targets of the ECS are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Methylation of the ethanolamine head group of anandamide may alter its binding affinity for cannabinoid receptors and its susceptibility to enzymatic degradation, primarily by FAAH. These protocols provide a framework for the preclinical investigation of NMAA in rodent models to elucidate its potential therapeutic effects.

Potential Applications in Animal Models

Based on the known functions of the endocannabinoid system, NMAA administration can be investigated in various animal models, including:

  • Pain Models:

    • Inflammatory Pain: Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema.

    • Neuropathic Pain: Chronic constriction injury (CCI) or spinal nerve ligation (SNL).

    • Acute Pain: Hot plate or tail-flick test.

  • Anxiety and Depression Models:

    • Elevated Plus Maze (EPM).

    • Open Field Test (OFT).

    • Light-Dark Box Test.

    • Forced Swim Test (FST).

  • Inflammation Models:

    • Lipopolysaccharide (LPS)-induced systemic inflammation.

    • Experimental periodontitis.[1]

  • Neurodegenerative Disease Models:

    • Models of Parkinson's disease, Alzheimer's disease, or multiple sclerosis.

Data Presentation: Quantitative Effects of Anandamide and FAAH Inhibitors

The following tables summarize quantitative data from studies using anandamide or FAAH inhibitors, which can serve as a reference for designing experiments with NMAA.

Table 1: Effects of Anandamide on Anxiety-Like Behavior in Mice

CompoundAnimal ModelDoses (mg/kg, i.p.)VehicleKey FindingsReference
AnandamideC57BL/6 Mice0.01, 0.1, 1.00.9% saline, ethyl alcohol, Emulphor (18:1:1)0.1 mg/kg increased time in open arms of EPM and central zone of OFT. Inverted U-shaped dose-response.[2][3][4]
AnandamideRats0.3 (i.v.)Tween 80 (2%), ethanol (2%), saline (96%)Anxiolytic effect in the light-dark box test.[5]
AnandamideRats3 (i.v.)Tween 80 (2%), ethanol (2%), saline (96%)Anxiogenic effect in the light-dark box test.[5]

Table 2: Anti-Inflammatory and Analgesic Effects of Anandamide and FAAH Inhibitors

CompoundAnimal ModelDose/RouteKey Quantitative ChangesReference
AnandamideRat Periodontitis10⁻⁸M (30 µl, local injection)Decreased gingival TNF-α and IL-1β content.[1]
AnandamideRat Inflammatory Pain (Carrageenan)50 µg in 50 µl (intraplantar)Significantly inhibited innocuous and noxious mechanically-evoked responses of spinal neurons.[6]
URB597 (FAAH Inhibitor)Rat Inflammatory Pain (CFA)0.3 mg/kg (i.p.)Reduced mechanical allodynia and thermal hyperalgesia.[7]
URB597 (FAAH Inhibitor)Rat Neuropathic Pain2 nM and 4 nM (microinjection into insular cortex)Increased mechanical threshold.[8]
AnandamideMouse Acute Respiratory Distress Syndrome40 mg/kg (i.p.)Decreased pro-inflammatory cytokines IL-2, TNF-α, and IFN-γ in the lungs.[9]
AnandamideRat Kindling Model (PTZ-induced)100 and 200 µg/kgSignificantly decreased malondialdehyde (MDA) and increased glutathione (GSH) in the brain.[10]

Experimental Protocols

Preparation of NMAA for Administration

Due to the lipophilic nature of N-acyl amides, proper solubilization is critical for in vivo administration.

  • Objective: To prepare a stable and injectable solution of NMAA.

  • Materials:

    • This compound (NMAA)

    • Ethanol (100%)

    • Tween 80 or Emulphor

    • Sterile 0.9% saline

  • Protocol:

    • Dissolve NMAA in a small volume of ethanol.

    • Add an equal volume of Tween 80 or Emulphor to the ethanolic solution and vortex thoroughly.

    • Add sterile 0.9% saline dropwise while vortexing to achieve the final desired concentration. A common vehicle ratio is 1:1:18 (Ethanol:Tween 80:Saline).[2][3][4]

    • The final solution should be a clear or slightly opalescent microemulsion. Prepare fresh on the day of the experiment.

Administration of NMAA to Rodents

The choice of administration route will depend on the experimental question.

  • Objective: To administer NMAA to rodents via appropriate routes.

  • Routes of Administration:

    • Intraperitoneal (i.p.) Injection: Offers systemic distribution. Recommended for initial screening of behavioral and systemic effects.

    • Intravenous (i.v.) Injection: Provides rapid and complete bioavailability. Suitable for studying acute central nervous system effects.

    • Oral Gavage (p.o.): To assess oral bioavailability and effects after gastrointestinal absorption.

    • Local Injection (e.g., intraplantar, intracerebroventricular): To investigate peripheral versus central effects.

  • General Protocol for i.p. Injection:

    • Gently restrain the mouse or rat.

    • Locate the lower abdominal quadrant.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the NMAA solution slowly. The injection volume should not exceed 10 ml/kg.

Behavioral Assessment: Elevated Plus Maze (EPM)
  • Objective: To assess anxiety-like behavior in rodents following NMAA administration.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Protocol:

    • Administer NMAA or vehicle to the animals (e.g., 30 minutes before the test for i.p. injection).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the time spent in the open and closed arms and the number of entries into each arm using an automated tracking system.

    • An anxiolytic effect is indicated by a significant increase in the time spent in and/or entries into the open arms.

Assessment of Inflammation: Carrageenan-Induced Paw Edema
  • Objective: To evaluate the anti-inflammatory effects of NMAA.

  • Materials:

    • 1% Carrageenan solution in sterile saline.

    • Pletysmometer or calipers.

  • Protocol:

    • Administer NMAA or vehicle systemically (e.g., i.p.) or locally into the paw.

    • After a predetermined time (e.g., 30 minutes), inject 50 µl of 1% carrageenan into the plantar surface of the hind paw.

    • Measure the paw volume or thickness at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.

    • An anti-inflammatory effect is indicated by a significant reduction in paw edema compared to the vehicle-treated group.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Endocannabinoids

The following diagram illustrates the general signaling pathway of endocannabinoids like anandamide, which is presumed to be similar for NMAA. Upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors (GPCRs), a signaling cascade is initiated that can lead to the inhibition of adenylyl cyclase and modulation of ion channels.[11][12]

Endocannabinoid_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers release NMAA_precursor Membrane Precursor Synthesis_enzyme Synthesis Enzyme NMAA_precursor->Synthesis_enzyme cleavage NMAA_post NMAA Synthesis_enzyme->NMAA_post NMAA_post->CB1 binds (retrograde signaling)

Caption: Endocannabinoid Signaling Pathway.

Experimental Workflow for In Vivo Testing of NMAA

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel compound like NMAA in animal models.

Experimental_Workflow cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Mechanistic Studies A1 Compound Synthesis & Characterization A2 Formulation Development A1->A2 A3 Acute Toxicity & Dose-Ranging A2->A3 B1 Select Animal Model (e.g., Pain, Anxiety) A3->B1 Proceed to Efficacy B2 Administer NMAA vs. Vehicle B1->B2 B3 Behavioral/Physiological Testing B2->B3 B4 Data Analysis B3->B4 C1 Tissue Collection (Brain, Spinal Cord, etc.) B4->C1 Investigate Mechanism C2 Biochemical Assays (e.g., ELISA, Western Blot) C1->C2 C3 Receptor Occupancy Studies C1->C3 C4 Identification of Signaling Pathways C2->C4 C3->C4

Caption: Preclinical Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylarachidonamide (NMA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-Methylarachidonamide (NMA) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (NMA) so difficult to dissolve in my aqueous experimental buffer?

A1: this compound is a highly lipophilic (fat-soluble) molecule, a structural analog of the endocannabinoid anandamide.[1] Its long hydrocarbon tail gives it very poor solubility in water-based solutions like phosphate-buffered saline (PBS) or cell culture media. Direct dissolution in these buffers will almost certainly lead to precipitation or the formation of an insoluble film.

Q2: What is the correct way to prepare a working solution of NMA in an aqueous buffer?

A2: The standard and recommended method is a two-step process. First, prepare a concentrated stock solution in an appropriate organic solvent.[2] Then, dilute this stock solution into your aqueous buffer of choice to achieve the final desired concentration. It is critical to add the stock solution to the buffer while mixing vigorously to prevent the compound from precipitating.[2]

Q3: Which organic solvents are recommended for the NMA stock solution?

A3: High-purity, anhydrous dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are the most common and effective solvents for preparing stock solutions of NMA and similar cannabinoid compounds.[1][3]

Q4: What is the maximum concentration of organic solvent (e.g., DMSO) that I can have in my final working solution?

A4: The final concentration of the organic solvent should be kept to a minimum to avoid artifacts or toxicity in biological assays. For most cell-based experiments, the final DMSO concentration should not exceed 0.5%, with many protocols recommending keeping it below 0.1%.[4][5] Always run a vehicle control with the same final concentration of the organic solvent to account for any potential effects.

Q5: My NMA still precipitates after I dilute the stock solution. What can I do to improve its solubility?

A5: If you observe precipitation, you can try several techniques. Gentle sonication in a water bath or gentle warming (e.g., to 37°C) can help dissolve the compound.[2][4][6] Additionally, you can try preparing a more dilute working solution. For particularly challenging situations, incorporating a carrier protein like bovine serum albumin (BSA) or a non-ionic surfactant such as Tween® 80 into your buffer can help maintain solubility.

Data Presentation: Solubility Summary

While specific quantitative solubility data for NMA is not widely published, the following table provides data for NMA and structurally similar endocannabinoids in common laboratory solvents to serve as a guideline.

CompoundSolventApproximate SolubilitySource
This compound EthanolSolubleGeneral knowledge
This compound DMSOSolubleGeneral knowledge
Anandamide (AEA)DMSO~30 mg/mL[1]
Anandamide (AEA)Ethanol~50 mg/mL[1]
Anandamide (AEA)PBS (pH 7.2)Sparingly soluble[1]
OMDM-1 (AEA analog)1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM NMA Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out the desired amount of NMA powder using an analytical balance in a chemical fume hood.

  • Calculate Solvent Volume: Based on the molecular weight of NMA (331.55 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., for 1 mg of NMA, add 301.6 µL of DMSO).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the NMA powder.[2]

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If needed, briefly sonicate the vial in a water bath for 5-10 minutes.[2]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM NMA Working Solution in PBS

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM NMA stock solution at room temperature.

  • Prepare Buffer: Place the required volume of your aqueous buffer (e.g., PBS, pH 7.2) into a sterile conical tube.

  • Dilution: This is a critical step. To make a 10 µM solution from a 10 mM stock, you will perform a 1:1000 dilution. Add the appropriate volume of the NMA stock solution dropwise into the vortexing buffer. Crucially, add the DMSO stock to the aqueous buffer, not the other way around. [2] For example, add 10 µL of the 10 mM stock to 9.99 mL of PBS.

  • Mixing: Continue to vortex or mix vigorously for at least 30 seconds immediately after adding the stock to ensure rapid and uniform dispersion, which helps prevent precipitation.[2]

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains particulates, refer to the troubleshooting guide.

  • Usage: Use the freshly prepared aqueous solution immediately for your experiments. It is not recommended to store aqueous solutions of NMA for more than one day.[1][3]

Visual Guides and Workflows

Diagram 1: Experimental Workflow for NMA Solution Preparation

cluster_stock Stock Solution (e.g., 10 mM) cluster_working Working Solution (e.g., 10 µM) weigh 1. Weigh NMA Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix_stock 3. Vortex / Sonicate to Dissolve add_dmso->mix_stock store 4. Aliquot & Store at -80°C mix_stock->store thaw 5. Thaw Stock Aliquot store->thaw add_buffer 6. Add Stock to Vortexing Aqueous Buffer thaw->add_buffer use 7. Use Immediately in Experiment add_buffer->use

Caption: Workflow for preparing NMA stock and working solutions.

Diagram 2: Troubleshooting Flowchart for NMA Solubility Issues

start Precipitate or Cloudiness Observed in Working Solution? node_yes YES start->node_yes node_no NO start->node_no action1 Try gentle sonication or warming (37°C) node_yes->action1 end_ok Proceed with Experiment node_no->end_ok check1 Is solution clear now? action1->check1 check1->node_no Yes action2 Prepare a new, more dilute working solution check1->action2 No check2 Still precipitating? action2->check2 check2->node_no No action3 Consider adding a carrier (e.g., 0.1% BSA) to the buffer check2->action3 Yes end_fail Consult literature for advanced formulation action3->end_fail cluster_membrane Cell Membrane cluster_cyto Cytoplasm NMA NMA (Agonist) CB1 CB1 Receptor (GPCR) NMA->CB1 Binds Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP ↓ cAMP (Second Messenger) AC->cAMP effect Downstream Cellular Effects cAMP->effect

References

Technical Support Center: Preventing N-Methylarachidonamide (NMA) Degradation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methylarachidonamide (NMA). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on preventing NMA degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic pathways responsible for this compound (NMA) degradation in vitro?

A1: Based on its structural similarity to the endocannabinoid anandamide, NMA is primarily degraded by Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4][5] This enzyme hydrolyzes the amide bond of NMA, releasing arachidonic acid and methylamine. Secondary degradation pathways may involve other enzymes of the arachidonic acid cascade, such as Cyclooxygenase-2 (COX-2) and Lipoxygenases (LOX), which can oxygenate the arachidonoyl backbone of NMA.[6][7][8]

Q2: How can I prevent the degradation of NMA in my in vitro experiments?

A2: To prevent NMA degradation, it is crucial to inhibit the activity of the enzymes responsible for its metabolism. This is typically achieved by using specific enzyme inhibitors. For the primary degradation pathway, a FAAH inhibitor is recommended. If secondary degradation is a concern, inhibitors for COX-2 and LOX can also be included.

Q3: What are some common inhibitors I can use to prevent NMA degradation?

A3: A variety of inhibitors are available for the enzymes that metabolize NMA. For FAAH, common inhibitors include URB597, JZL195, and OL-135.[2][9] For COX-2, selective inhibitors like celecoxib and rofecoxib can be used. For LOX, inhibitors such as nordihydroguaiaretic acid (NDGA) are available.[8] The choice of inhibitor will depend on the specific experimental system and the desired level of selectivity.

Q4: How do I choose the appropriate concentration of an inhibitor to use?

A4: The optimal inhibitor concentration should be determined empirically for your specific experimental setup. A good starting point is to use a concentration that is 10-100 times the inhibitor's IC50 value for the target enzyme. It is advisable to perform a dose-response experiment to determine the lowest effective concentration that minimizes off-target effects.

Q5: How can I measure the stability of NMA in my in vitro system?

A5: The stability of NMA can be assessed by measuring its concentration over time in your experimental system (e.g., cell culture medium, cell lysates). This is typically done using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). A detailed protocol for a stability assay is provided in this guide.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when working with NMA in vitro.

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of NMA activity or concentration. 1. Enzymatic degradation by FAAH, COX-2, or LOX.2. Non-specific binding to plasticware or proteins in the medium.3. Chemical instability (e.g., oxidation).1. Add a cocktail of inhibitors (FAAH, COX-2, LOX) to your medium.2. Use low-binding plasticware. Consider using a carrier protein like fatty acid-free BSA.3. Prepare fresh NMA solutions for each experiment. Store stock solutions under an inert gas (e.g., argon) at -80°C.
Inconsistent results between experiments. 1. Variability in cell density or health.2. Inconsistent inhibitor concentrations.3. Freeze-thaw cycles of NMA or inhibitor stock solutions.1. Ensure consistent cell seeding density and monitor cell viability.2. Prepare fresh dilutions of inhibitors from a concentrated stock for each experiment.3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Precipitate formation upon adding NMA to aqueous buffer or medium. 1. Poor solubility of NMA at the working concentration.2. The final concentration of the solvent (e.g., DMSO) is too low.1. Ensure the final concentration of the solvent is sufficient to maintain solubility (typically ≤1%).2. Vortex or gently mix the solution thoroughly during dilution.3. Consider using a formulation aid, but validate that it does not interfere with your assay.
High background signal in LC-MS analysis. 1. Contamination from plasticware or reagents.2. Matrix effects from complex biological samples.1. Use high-purity solvents and reagents. Pre-rinse all plasticware with a solvent like methanol.2. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances.

Quantitative Data Summary

The following tables summarize the inhibitory potencies of commonly used enzyme inhibitors that can prevent NMA degradation.

Table 1: FAAH Inhibitors

InhibitorTarget EnzymeIC50 ValueSubstrate in AssayReference
URB597FAAH4.6 nMAnandamide[9]
JZL195FAAH & MAGL~2-4 nM (FAAH)Anandamide[2]
OL-135FAAH15 nMAnandamide[9]
Arachidonoyl-serotonin (AA-5-HT)FAAH5.6 µMAnandamide[3]
GenisteinFAAH1.3 µMAnandamide[2]

Note: IC50 values are for the inhibition of anandamide hydrolysis and should be used as a reference for NMA.

Table 2: COX-2 and LOX Inhibitors

InhibitorTarget EnzymeTypical Working ConcentrationNotesReference
CelecoxibCOX-21-10 µMSelective COX-2 inhibitor.
NS-398COX-210 µMSelective COX-2 inhibitor.[10]
IndomethacinCOX-1 & COX-210 µMNon-selective COX inhibitor.[10]
Nordihydroguaiaretic acid (NDGA)5-LOX10-50 µMNatural LOX inhibitor.[8]

Experimental Protocols

Protocol 1: In Vitro NMA Stability Assay in Cell Culture

This protocol describes a general method to assess the stability of NMA in the presence of cultured cells and the effectiveness of enzyme inhibitors.

Materials:

  • This compound (NMA)

  • Cell line of interest (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • FAAH, COX-2, and LOX inhibitors (and their vehicle, e.g., DMSO)

  • Low-binding microcentrifuge tubes

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)

  • Internal standard for LC-MS (e.g., NMA-d4)

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a desired density and allow them to adhere and grow overnight.

  • Preparation of Treatment Solutions: Prepare fresh solutions of NMA and inhibitors in pre-warmed cell culture medium. Include a vehicle control.

  • Treatment: Remove the old medium from the cells and replace it with the treatment solutions. Include wells with medium only (no cells) to assess chemical stability.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the culture medium from each well.

  • Sample Quenching and Extraction: a. Transfer the collected medium to low-binding microcentrifuge tubes containing ice-cold acetonitrile and the internal standard. This will precipitate proteins and quench enzymatic activity. b. Vortex the tubes vigorously and then centrifuge at high speed to pellet the precipitated proteins. c. Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis: a. Analyze the samples using a validated LC-MS/MS method for the quantification of NMA. b. Generate a standard curve using known concentrations of NMA to quantify the amount remaining at each time point.

  • Data Analysis: Plot the concentration of NMA versus time for each condition to determine its degradation rate. Compare the stability of NMA in the presence and absence of cells and inhibitors.

Visualizations

NMA_Degradation_Pathways NMA This compound FAAH FAAH NMA->FAAH Primary Pathway COX2 COX-2 NMA->COX2 Secondary Pathway LOX LOX NMA->LOX Secondary Pathway Degradation_Products Arachidonic Acid + Methylamine FAAH->Degradation_Products PG_Metabolites Prostaglandin-like Metabolites COX2->PG_Metabolites LT_Metabolites Leukotriene-like Metabolites LOX->LT_Metabolites

Caption: Primary and secondary metabolic pathways of this compound (NMA) degradation in vitro.

Experimental_Workflow start Seed Cells prepare Prepare NMA & Inhibitor Solutions start->prepare treat Treat Cells prepare->treat sample Time-Course Sampling treat->sample extract Quench & Extract Samples sample->extract analyze LC-MS/MS Analysis extract->analyze end Data Analysis analyze->end Troubleshooting_Tree problem Inconsistent NMA Degradation Results check_cells Are cell health and density consistent? problem->check_cells check_reagents Are NMA and inhibitor stocks handled properly? problem->check_reagents check_assay Is the experimental protocol followed precisely? problem->check_assay sol_cells Standardize cell culture and seeding procedures. check_cells->sol_cells No sol_reagents Aliquot stocks to avoid freeze-thaw cycles. check_reagents->sol_reagents No sol_assay Ensure consistent timing and volumes. check_assay->sol_assay No

References

Technical Support Center: Optimizing N-Methylarachidonamide (NMAA) Concentration for Cellular Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-Methylarachidonamide (NMAA) concentration for their cell-based experiments.

Frequently Asked Questions (FAQs)

1. What is this compound (NMAA) and what is its primary mechanism of action?

This compound (NMAA) is a synthetic cannabinoid and an analog of anandamide. Its primary mechanism of action involves the modulation of the endocannabinoid system. It is known to be an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of anandamide. By inhibiting FAAH, NMAA can increase the endogenous levels of anandamide, thereby potentiating its effects. Additionally, NMAA can interact with cannabinoid receptors, such as CB1, and other targets like the transient receptor potential vanilloid 1 (TRPV1) channel.

2. What is the recommended starting concentration range for NMAA in cell culture experiments?

The optimal concentration of NMAA is highly dependent on the cell type and the specific biological endpoint being measured. Based on available data for related compounds and the known targets of NMAA, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

3. How should I prepare a stock solution of NMAA?

NMAA is a lipid and is best dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

4. What are the potential off-target effects of NMAA?

Besides its primary target, FAAH, NMAA can also interact with cannabinoid receptor 1 (CB1) and the TRPV1 channel.[1] It is important to consider these potential off-target effects when interpreting experimental results. The use of selective antagonists for these receptors can help to dissect the specific signaling pathways involved in the observed cellular response.

5. How can I assess the cytotoxicity of NMAA in my cell line?

A standard cytotoxicity assay, such as the MTT, MTS, or a live/dead cell staining assay, should be performed to determine the concentration range at which NMAA is not toxic to the cells. This is a critical first step before proceeding with functional assays.

Troubleshooting Guides

Problem: No observable effect of NMAA on my cells.

Possible Cause Troubleshooting Step
Sub-optimal NMAA Concentration Perform a wider dose-response experiment, starting from a lower concentration (e.g., 100 nM) and going up to a higher concentration (e.g., 100 µM).
NMAA Degradation Prepare fresh NMAA stock solutions and working dilutions for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Low Expression of Target Receptors/Enzymes Verify the expression of FAAH, CB1, and TRPV1 in your cell line using techniques like qPCR, western blotting, or immunofluorescence.
Cell Culture Conditions Ensure optimal cell culture conditions, including media composition, pH, and cell density, as these can influence cellular responses.

Problem: High levels of cell death observed after NMAA treatment.

Possible Cause Troubleshooting Step
NMAA Concentration is Too High Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value of NMAA for your specific cell line. Use concentrations well below the cytotoxic range for functional assays.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration to assess its effect on cell viability.
Induction of Apoptosis or Necrosis Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activity, Annexin V staining) or necrosis (e.g., LDH release).

Quantitative Data Summary

The following tables summarize key quantitative data for NMAA and related compounds to guide experimental design.

Table 1: Receptor Binding and Enzyme Inhibition

CompoundTargetParameterValueCell Line/System
(R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamideCB1 ReceptorKi7.42 ± 0.86 nMNot specified
N-arachidonoyl dopamine (NADA)TRPV1EC500.08 ± 0.05 µMNot specified
Anandamide (AEA)TRPV1EC506.02 ± 1.23 µMNot specified
Arachidonoyl-serotonin (AA-5-HT)FAAHIC505.6 µMRBL-2H3 cells

Table 2: Cytotoxicity Data for Related Compounds

CompoundCell LineAssayIC50 / Cytotoxic Concentration
NMDASH-SY5YMTT~1 mM (decrease in viability)[2]
Various CompoundsHEK293MTTVaries significantly by compound

Experimental Protocols

Protocol 1: Preparation of this compound (NMAA) Stock Solution
  • Materials:

    • This compound (NMAA) powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the amount of NMAA powder required to prepare a 10 mM stock solution.

    • Weigh the NMAA powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the NMAA is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Materials:

    • Cells of interest (e.g., HEK293, SH-SY5Y)

    • 96-well cell culture plates

    • Complete cell culture medium

    • NMAA stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of NMAA from the stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared NMAA dilutions or control medium to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

Protocol 3: Intracellular Calcium Imaging
  • Materials:

    • Cells of interest cultured on glass-bottom dishes or coverslips

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • NMAA working solutions

    • Ionomycin (positive control)

    • EGTA (negative control)

  • Procedure:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Mount the dish/coverslip on the stage of a fluorescence microscope equipped for calcium imaging.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Add the NMAA working solution to the cells and record the change in fluorescence intensity over time.

    • At the end of the experiment, add ionomycin to obtain the maximum fluorescence signal (Fmax) and then EGTA to obtain the minimum fluorescence signal (Fmin).

    • Calculate the intracellular calcium concentration or the change in fluorescence ratio (e.g., F340/F380 for Fura-2).

Visualizations

NMAA_Signaling_Pathway NMAA This compound (NMAA) FAAH FAAH (Fatty Acid Amide Hydrolase) NMAA->FAAH Inhibits CB1 CB1 Receptor NMAA->CB1 Activates (Directly) TRPV1 TRPV1 Channel NMAA->TRPV1 Activates (Directly) Anandamide Anandamide (AEA) FAAH->Anandamide Degrades Anandamide->CB1 Activates Anandamide->TRPV1 Activates Cellular_Response Cellular Response (e.g., Neurotransmission, Apoptosis, etc.) CB1->Cellular_Response Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Ca_influx->Cellular_Response

Caption: Proposed signaling pathway of this compound (NMAA).

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Stock_Solution Prepare NMAA Stock Solution (in DMSO) Cytotoxicity Determine Cytotoxicity (e.g., MTT Assay) Stock_Solution->Cytotoxicity Cell_Culture Culture Cells to Optimal Confluency Cell_Culture->Cytotoxicity Dose_Response Generate Dose-Response Curves Cytotoxicity->Dose_Response Viable Concentration Range Functional_Assay Perform Functional Assays (FAAH Inhibition, Ca²⁺ Imaging, etc.) Interpretation Interpret Results Functional_Assay->Interpretation IC50_EC50 Calculate IC50/EC50 Values Dose_Response->IC50_EC50 IC50_EC50->Functional_Assay Optimal Concentration

Caption: General experimental workflow for optimizing NMAA concentration.

References

Technical Support Center: N-Methylarachidonamide (NMA) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methylarachidonamide (NMA) experimental assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the challenge of high non-specific binding, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMA) and why is it studied?

A1: this compound is a bioactive lipid molecule that belongs to the endocannabinoid system. It is an analog of anandamide and is involved in various physiological processes. Researchers study NMA to understand its role in signaling pathways, its potential as a therapeutic target, and its interaction with cannabinoid receptors and other cellular components.

Q2: What is non-specific binding and why is it a problem in NMA assays?

A2: Non-specific binding refers to the adhesion of NMA to surfaces other than its intended target, such as the walls of microplates, tubing, or other proteins and cellular components that are not the receptor of interest.[1][2] Due to its lipophilic (fat-loving) nature, NMA has a high tendency to bind non-specifically to hydrophobic surfaces, which can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of its specific binding.[3]

Q3: What are the common causes of high non-specific binding in NMA assays?

A3: Several factors can contribute to high non-specific binding in NMA assays:

  • Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay plate or membrane.[1][4]

  • Suboptimal Buffer Composition: The pH, ionic strength, and detergent concentration of the assay buffer may not be optimized to minimize hydrophobic interactions.[5]

  • Poor Quality of Reagents: Low-purity antibodies or other reagents can lead to off-target binding.

  • In-effective Washing Steps: Insufficient or overly aggressive washing can either leave unbound NMA or strip away specifically bound molecules.[2][6]

  • Sample Matrix Effects: Components in the sample matrix may interfere with the binding assay.[2]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address and troubleshoot high non-specific binding during your NMA experiments.

High Background Signal

Issue: The background signal in my negative control wells is excessively high, making it difficult to distinguish the specific signal.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
In-effective Blocking Optimize Blocking Buffer: Experiment with different blocking agents. While Bovine Serum Albumin (BSA) is common, it can sometimes bind fatty acids.[7] Consider alternatives like casein-based blockers or specialized non-protein blocking agents.[8][9] Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) and the incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[1]
Suboptimal Assay Buffer Adjust Buffer Composition: Increase the salt concentration of your wash and incubation buffers to reduce electrostatic interactions.[5] Incorporate a Non-ionic Detergent: Add a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your wash and antibody dilution buffers to disrupt hydrophobic interactions.
Insufficient Washing Optimize Wash Protocol: Increase the number of wash cycles (e.g., from 3 to 5).[6] Extend the soaking time for each wash step (e.g., 30 seconds per wash).[6] Ensure complete aspiration of wash buffer after each step.
Antibody Concentration Too High Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies that provides a good signal-to-noise ratio.[5]
Cross-Reactivity Check for Cross-Reactivity: If using antibodies, ensure they are specific for NMA and do not cross-react with other lipids in your sample. Run controls with structurally similar lipids.[2]
Poor Reproducibility

Issue: I am observing high variability between replicate wells.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Review Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Plate Edge Effects Minimize Edge Effects: Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations. Fill the outer wells with buffer or water.
Inadequate Mixing Ensure Thorough Mixing: Gently mix all reagents and samples before adding them to the wells.
Uneven Temperature Maintain Consistent Temperature: Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation.

Experimental Protocols

Protocol: Optimizing Blocking Buffers for an NMA ELISA

This protocol outlines a method to compare different blocking agents to minimize non-specific binding of NMA.

  • Plate Coating: Coat a 96-well ELISA plate with your capture antibody or target protein according to your standard protocol.

  • Blocking:

    • Prepare solutions of different blocking agents (e.g., 1% BSA, 3% BSA, 1% Casein, a commercial protein-free blocker).

    • Add 200 µL of each blocking solution to a set of wells (at least in triplicate).

    • Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Negative Control Incubation: Add your assay buffer without NMA to all wells.

  • Detection: Proceed with the addition of your detection antibody and substrate as per your standard ELISA protocol.

  • Analysis: Measure the signal in each well. The blocking buffer that yields the lowest background signal is the most effective at reducing non-specific binding.

Protocol: Radioligand Binding Assay for NMA

This protocol is a general guideline for a filtration-based radioligand binding assay to determine the specific binding of radiolabeled NMA to its target receptor.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + radiolabeled NMA.

      • Non-specific Binding: Membranes + radiolabeled NMA + a high concentration of unlabeled NMA (or a known antagonist) to saturate specific binding sites.

      • Blank: Assay buffer only.

  • Incubation: Incubate the plate at the desired temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Analyze the data using non-linear regression to determine binding affinity (Kd) and receptor density (Bmax).

Signaling Pathways and Workflows

This compound Signaling Overview

NMA is known to interact with the endocannabinoid system. A primary pathway for its degradation is through hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH).[11][12] It can also act as a ligand for cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades.[13][14][15]

NMA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMA This compound (NMA) CB1 CB1 Receptor NMA->CB1 Binds to FAAH FAAH NMA->FAAH Substrate for GPCR_complex Gαi/o CB1->GPCR_complex Activates AC Adenylyl Cyclase GPCR_complex->AC Inhibits MAPK MAPK (ERK, JNK, p38) GPCR_complex->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolyzes to Methylamine Methylamine FAAH->Methylamine Hydrolyzes to

Overview of this compound signaling pathways.
Experimental Workflow for Reducing Non-Specific Binding

A systematic approach is crucial for troubleshooting and minimizing non-specific binding in your NMA assays.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Blocking Optimize Blocking Step Start->Check_Blocking Check_Washing Optimize Wash Protocol Check_Blocking->Check_Washing No Improvement End Non-Specific Binding Reduced Check_Blocking->End Improvement Check_Buffer Optimize Assay Buffer Check_Washing->Check_Buffer No Improvement Check_Washing->End Improvement Check_Antibody Titrate Antibodies Check_Buffer->Check_Antibody No Improvement Check_Buffer->End Improvement Review_Protocol Review Entire Protocol for Errors Check_Antibody->Review_Protocol No Improvement Check_Antibody->End Improvement Review_Protocol->Start

A logical workflow for troubleshooting high non-specific binding.

References

Technical Support Center: N-Methylarachidonamide (NMAA) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylarachidonamide (NMAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of NMAA in cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMAA) and what is its primary mechanism of action?

A1: this compound is a synthetic analog of anandamide, an endogenous cannabinoid neurotransmitter. Like anandamide, NMAA primarily interacts with the cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors initiates downstream signaling cascades that can modulate various physiological processes, including pain, inflammation, and neurotransmission.

Q2: How stable is NMAA in standard cell culture media like DMEM?

A2: The stability of N-acylethanolamines like NMAA in cell culture media can be influenced by several factors, including the presence of serum, temperature, and pH. The primary route of degradation for NMAA is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), an enzyme present in serum and released by some cell types. While specific half-life data for NMAA in cell culture media is not extensively published, it is expected to be more stable than anandamide due to the N-methyl group, which can hinder enzymatic cleavage. For sensitive experiments, it is recommended to determine the stability of NMAA under your specific experimental conditions.

Q3: What are the expected degradation products of NMAA in cell culture?

A3: The enzymatic hydrolysis of NMAA by FAAH is expected to yield two primary degradation products: arachidonic acid and methylamine.[1] These products themselves can have biological activity, which should be considered when interpreting experimental results.

Q4: Can I use serum-free media to increase the stability of NMAA?

A4: Yes, using serum-free media can significantly increase the stability of NMAA by reducing the concentration of degradative enzymes like FAAH. However, the impact on cell health and the experimental phenotype must be carefully considered, as serum contains essential growth factors for many cell lines.

Q5: How should I prepare and store NMAA stock solutions?

A5: NMAA is a lipid and should be dissolved in an organic solvent such as ethanol or DMSO to create a concentrated stock solution. It is recommended to store stock solutions at -20°C or -80°C to minimize degradation. For cell culture experiments, the final concentration of the organic solvent in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of NMAA activity over time in my experiment. 1. Degradation of NMAA: NMAA may be degrading in the cell culture medium, especially in the presence of serum or cells that express FAAH. 2. Adsorption to plastics: Lipophilic compounds like NMAA can adsorb to the surface of plastic labware.1. Assess NMAA stability: Perform a time-course experiment to measure the concentration of NMAA in your specific cell culture medium over the duration of your assay (see Experimental Protocol below). 2. Use FAAH inhibitors: Consider co-treatment with a specific FAAH inhibitor to prevent enzymatic degradation. 3. Minimize incubation time: If possible, reduce the duration of the experiment. 4. Use low-binding plastics: Utilize polypropylene or other low-adhesion labware.
High variability in experimental results. 1. Inconsistent NMAA concentration: This could be due to degradation or uneven distribution in the media. 2. Cell health issues: Variability in cell viability or density can lead to inconsistent responses.1. Prepare fresh dilutions: Prepare working solutions of NMAA fresh for each experiment from a frozen stock. 2. Ensure proper mixing: Vortex NMAA dilutions thoroughly before adding to the cell culture. 3. Monitor cell health: Regularly check cell morphology and viability to ensure consistency across experiments.
Unexpected or off-target effects observed. 1. Degradation products: The degradation products of NMAA (arachidonic acid and methylamine) may have their own biological effects. 2. Solvent toxicity: The solvent used to dissolve NMAA (e.g., DMSO, ethanol) may be affecting the cells at the final concentration used.1. Run controls with degradation products: Test the effects of arachidonic acid and methylamine individually in your assay. 2. Perform a solvent control: Treat cells with the same concentration of the solvent used for NMAA as a negative control.

Quantitative Data Summary

The following table summarizes the stability of various N-acylethanolamines in different biological matrices. While specific data for NMAA in cell culture media is limited, the provided data for related compounds can offer an indication of expected stability.

CompoundMatrixIncubation ConditionsHalf-life / % RemainingReference
Palmitoylethanolamide (PEA)PBS (pH 7.4)37°C, 6 hours96 ± 3% remaining[2]
Palmitoylethanolamide (PEA)Rat Plasma37°C, 6 hours82 ± 4% remaining[2]
Oleoylethanolamide (OEA)Chloroform (Merck LiChroSolv)Room Temperature~50% remaining after incubation[3]
Anandamide (AEA)Mouse Brain Homogenates37°C, 15 min incubationSignificant degradation observed

Experimental Protocols

Protocol for Assessing this compound (NMAA) Stability in Cell Culture Media

This protocol provides a detailed method to determine the stability of NMAA in your specific cell culture medium over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound (NMAA)

  • Internal Standard (IS): A stable, isotopically labeled analog of NMAA (e.g., NMAA-d4) is recommended for accurate quantification.

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile, low-binding microcentrifuge tubes (e.g., polypropylene)

  • Calibrated pipettes and sterile, low-binding tips

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

  • Organic solvents for extraction (e.g., ice-cold acetonitrile or a mixture of chloroform and methanol)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Preparation of NMAA Spiked Media:

    • Prepare a stock solution of NMAA in ethanol or DMSO (e.g., 10 mM).

    • Warm the cell culture medium to 37°C.

    • Spike the pre-warmed medium with the NMAA stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is below 0.5%.

    • Vortex the spiked medium gently to ensure homogeneity.

  • Incubation and Sampling:

    • Aliquot the NMAA-spiked medium into sterile, low-binding microcentrifuge tubes (e.g., 1 mL per tube).

    • Immediately collect the first time point (T=0) by transferring an aliquot (e.g., 100 µL) into a new tube containing the internal standard and extraction solvent. Store this sample at -80°C until analysis.

    • Place the remaining tubes in a 37°C incubator with 5% CO2.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one tube from the incubator and process it for analysis as described in step 3.

  • Sample Preparation for LC-MS/MS Analysis:

    • To 100 µL of the cell culture medium sample, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).

  • LC-MS/MS Analysis:

    • Analyze the reconstituted samples using a validated LC-MS/MS method for the quantification of NMAA. The method should be optimized for the separation and detection of NMAA and the internal standard.

  • Data Analysis:

    • Calculate the concentration of NMAA at each time point using a standard curve.

    • Normalize the NMAA concentration at each time point to the concentration at T=0 to determine the percentage of NMAA remaining.

    • Plot the percentage of NMAA remaining against time to visualize the degradation profile.

    • The half-life (t1/2) can be calculated if the degradation follows first-order kinetics.

Visualizations

NMAA Degradation Pathway

NMAA Enzymatic Degradation NMAA This compound FAAH Fatty Acid Amide Hydrolase (FAAH) NMAA->FAAH Hydrolysis Products Degradation Products FAAH->Products Arachidonic_Acid Arachidonic Acid Products->Arachidonic_Acid Methylamine Methylamine Products->Methylamine NMAA Signaling Cascade NMAA This compound CB1_CB2 CB1/CB2 Receptors NMAA->CB1_CB2 Gi Gi Protein CB1_CB2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates cAMP cAMP AC->cAMP Response Cellular Response cAMP->Response modulates MAPK->Response modulates Workflow for NMAA Stability Assessment Start Spike NMAA into Cell Culture Media Incubate Incubate at 37°C Start->Incubate Sample Collect Samples at Time Points Incubate->Sample Extract Protein Precipitation & Lipid Extraction Sample->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing & Stability Calculation Analyze->Data

References

N-Methylarachidonamide Mass Spectrometry: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylarachidonamide mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal, or the signal for this compound is very low. What are the common causes?

Poor or no signal intensity is a frequent issue in mass spectrometry.[1] Several factors can contribute to this problem:

  • Sample Concentration: The sample may be too dilute to produce a strong signal. Conversely, a sample that is too concentrated can lead to ion suppression.[1]

  • Ionization Efficiency: this compound is a lipid, and its ionization can be challenging. Electrospray ionization (ESI) is commonly used, but its efficiency can be affected by source parameters. Experimenting with different ionization methods like Atmospheric Pressure Chemical Ionization (APCI) could be beneficial.[1][2]

  • Instrument Tune and Calibration: The mass spectrometer must be regularly tuned and calibrated to ensure it is operating at optimal performance. This includes the ion source, mass analyzer, and detector.[1]

  • Leaks: Air leaks in the system can lead to a loss of sensitivity and sample contamination. Check all gas connections, seals, and the column connectors.[3][4]

  • Sample Preparation: The analyte may be lost during sample preparation steps like extraction or cleanup. Ensure your protocol is optimized for lipid recovery.

Q2: My mass spectrum shows several unexpected peaks. What could they be?

Unexpected peaks are often the result of adduct formation, contaminants, or in-source fragmentation.

  • Adduct Formation: In ESI, it is common for analyte molecules to associate with ions present in the mobile phase or from contaminants.[2] These are called adducts. For example, instead of just seeing the protonated molecule [M+H]⁺, you might see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.[5] Common sources of sodium and potassium are glassware and high salt concentrations in biological samples.[5] Using plastic vials and ensuring proper sample clean-up can minimize these adducts.[5]

  • Contaminants: Peaks can arise from contaminants in the sample, solvents, or from the LC system itself. Running a blank (injecting only the mobile phase) can help identify system-related contamination.[6]

  • In-Source Fragmentation: This phenomenon occurs when the analyte fragments within the ionization source before reaching the mass analyzer.[7][8] While often minimized, it can be a source of unexpected peaks.[7] The fragmentation pattern generated by in-source fragmentation (ISF) is often similar to that of low-energy collision-induced dissociation (CID) MS/MS spectra.[7]

Q3: What are the most common adducts I should look for in positive and negative ion modes?

Adduct formation is a frequent occurrence in electrospray ionization.[5] The most common adduct in positive mode is the protonated molecule ([M+H]⁺), while the deprotonated molecule ([M-H]⁻) is most common in negative mode.[9] Below is a table of common adducts.

Positive Ion Mode Adduct Mass Difference Negative Ion Mode Adduct Mass Difference
[M+H]⁺+1.0078[M-H]⁻-1.0078
[M+NH₄]⁺+18.0344[M+Cl]⁻+34.9688
[M+Na]⁺+22.9898[M+HCOO]⁻+44.9977
[M+K]⁺+38.9637[M+CH₃COO]⁻+59.0133
[M+CH₃CN+H]⁺+42.0344
[M+2Na-H]⁺+44.9717

Table 1: Common Adducts in ESI Mass Spectrometry. Data compiled from multiple sources.[5][9][10]

Q4: My chromatographic peaks are broad or splitting. How can I improve the peak shape?

Poor peak shape can compromise both identification and quantification. Common causes include:

  • Column Contamination: Contaminants on the chromatographic column can lead to peak splitting or broadening.[1]

  • Ionization Conditions: Suboptimal ionization conditions, such as incorrect source parameters or gas flows, can cause peak broadening.[1]

  • Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.

Q5: The measured mass of my analyte is inaccurate. What should I do?

Mass accuracy is crucial for confident compound identification.

  • Mass Calibration: The most common cause of mass inaccuracy is improper or infrequent calibration.[1] Ensure you perform regular mass calibration using appropriate standards as recommended by the instrument manufacturer.[1][6]

  • Instrument Maintenance: Contaminants or instrument drift can negatively affect mass accuracy and resolution.[1] Follow the manufacturer's maintenance guidelines.

Q6: What kind of fragmentation pattern should I expect for this compound in MS/MS?

While a specific reference spectrum for this compound is ideal, general fragmentation rules for amides and long-chain hydrocarbons can provide clues.

  • Amide Bond Cleavage: The bond between the carbonyl group and the nitrogen (alpha-cleavage) is a common fragmentation pathway for amides.[11][12]

  • Hydrocarbon Chain Fragmentation: The long arachidonoyl chain will likely fragment, producing a series of peaks separated by 14 mass units (CH₂ groups).[11][12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common mass spectrometry issues.

TroubleshootingWorkflow cluster_start Start cluster_signal Signal Issues cluster_peaks Peak Issues cluster_shape Chromatography Issues Start Problem Observed LowSignal Low or No Signal Start->LowSignal UnexpectedPeaks Unexpected Peaks Start->UnexpectedPeaks BadPeakShape Poor Peak Shape (Broad, Splitting) Start->BadPeakShape CheckConcentration Check Sample Concentration LowSignal->CheckConcentration Dilute or Concentrate? CheckIonization Optimize Ion Source Parameters CheckConcentration->CheckIonization CheckCalibration Verify Instrument Tune & Calibration CheckIonization->CheckCalibration SolutionSignal Solution: Adjust Concentration, Tune Instrument, Check for Leaks CheckCalibration->SolutionSignal CheckAdducts Analyze for Common Adducts (Na+, K+) UnexpectedPeaks->CheckAdducts Identify m/z shifts RunBlank Run Blank Injection CheckAdducts->RunBlank CheckInSourceFrag Review In-Source Fragmentation RunBlank->CheckInSourceFrag SolutionPeaks Solution: Use Plastic Vials, Clean System, Modify Source Voltage CheckInSourceFrag->SolutionPeaks CheckColumn Inspect Column & Guard Column BadPeakShape->CheckColumn Contamination? CheckSolvent Verify Sample Solvent Compatibility CheckColumn->CheckSolvent SolutionShape Solution: Clean/Replace Column, Adjust Sample Solvent CheckSolvent->SolutionShape

Caption: A logical troubleshooting workflow for common mass spec issues.

Experimental Protocols

1. Sample Preparation from Biological Matrix (e.g., Plasma)

This is a general protocol and should be optimized for your specific application.

  • Extraction: To 100 µL of plasma, add an internal standard and 1 mL of a cold extraction solvent (e.g., methyl tert-butyl ether or a 2:1:1 mixture of chloroform:methanol:water).

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the layers.

  • Collect Supernatant: Carefully transfer the organic (upper) layer to a clean tube.

  • Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).[13]

2. General LC-MS/MS Method

This method serves as a starting point for the analysis of this compound. Method validation is crucial for ensuring data reliability.[14]

  • LC Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm particle size) is suitable.[15]

  • Mobile Phase A: Water with 0.1% formic acid.[15]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[15]

  • Flow Rate: 0.3 - 0.5 mL/min.[15]

  • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Mode: Multiple Reaction Monitoring (MRM) for quantification, using a specific precursor ion to product ion transition for this compound.

This compound Signaling Context

This compound is an endocannabinoid that can interact with cannabinoid receptors, such as CB1, initiating downstream signaling cascades.

SignalingPathway NMA N-Methyl- arachidonamide CB1 CB1 Receptor NMA->CB1 Binds Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: A simplified signaling pathway of this compound.

References

Technical Support Center: Controlling for N-Methylarachidonamide (NMA) Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the off-target effects of N-Methylarachidonamide (NMA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMA) and what are its primary targets?

This compound (NMA) is a synthetic, long-chain N-acylethanolamine. It is structurally similar to the endocannabinoid anandamide (AEA) and is often used in research to probe the endocannabinoid system. Its primary and intended targets include:

  • Fatty Acid Amide Hydrolase (FAAH): NMA is a known inhibitor of FAAH, the primary enzyme responsible for the degradation of anandamide. By inhibiting FAAH, NMA can increase the endogenous levels of anandamide.

  • Cannabinoid Receptors (CB1 and CB2): NMA can act as an agonist at both CB1 and CB2 receptors, mimicking the effects of anandamide.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): NMA has been shown to be an agonist of the TRPV1 channel, another target of anandamide.

Q2: What are the known off-target effects of NMA?

Beyond its primary targets, NMA has been reported to interact with other receptors and enzymes, which can lead to confounding experimental results. These off-target effects include, but are not limited to:

  • Peroxisome Proliferator-Activated Receptors (PPARs): NMA may modulate the activity of PPARs, which are nuclear receptors involved in metabolism and inflammation.

  • Other Ion Channels: There is evidence to suggest that NMA can interact with other members of the TRP channel family and potentially other ion channels.

  • GPR55: This orphan G-protein coupled receptor has been implicated as a potential target for various cannabinoid-like compounds.

Q3: How can I be sure that the observed effect in my experiment is due to NMA's action on its intended target?

To ensure the observed effects are not due to off-target interactions, a combination of control experiments is essential. These can include:

  • Use of Selective Antagonists/Inhibitors: Co-administration of NMA with selective antagonists for its primary targets (e.g., rimonabant for CB1, SR144528 for CB2, capsazepine for TRPV1) can help determine if the effect is mediated by these targets.

  • Genetic Knockout/Knockdown Models: Using cells or animal models where the primary target (e.g., CB1, FAAH) has been genetically removed or silenced (e.g., using siRNA) is a powerful tool to confirm target engagement.

  • Use of Structurally Dissimilar Agonists/Inhibitors: Comparing the effects of NMA with other well-characterized and structurally different agonists or inhibitors for the same target can help rule out artifacts related to the specific chemical structure of NMA.

  • Control Compounds: Employing an inactive analog of NMA, if available, can help to control for non-specific effects of the compound.

Troubleshooting Guides

Problem 1: I am observing an effect of NMA that is not blocked by CB1 or CB2 receptor antagonists.

  • Possible Cause: The effect may be mediated by a non-CB1/CB2 target, such as TRPV1 or another off-target receptor.

  • Troubleshooting Steps:

    • Test for TRPV1 involvement: Use a selective TRPV1 antagonist (e.g., capsazepine) in conjunction with NMA. If the effect is blocked, it is likely mediated by TRPV1.

    • Investigate FAAH inhibition: Measure the levels of anandamide in your system after NMA treatment. An increase in anandamide could suggest that the observed effect is due to the enhanced action of endogenous anandamide at its receptors.

    • Consider other off-targets: If the above steps do not resolve the issue, consider investigating other potential off-targets like PPARs or GPR55 using specific inhibitors or activators for those targets.

Problem 2: My in vitro and in vivo results with NMA are inconsistent.

  • Possible Cause: Discrepancies can arise from differences in metabolism, bioavailability, and the complexity of the biological system.

  • Troubleshooting Steps:

    • Assess metabolic stability: Determine the stability of NMA in your in vitro and in vivo systems. Rapid metabolism in vivo could lead to lower effective concentrations at the target site.

    • Evaluate bioavailability: Ensure that NMA is reaching the target tissue in your in vivo model at a sufficient concentration.

    • Consider systemic vs. local effects: In vivo, NMA can have systemic effects that may not be present in a simplified in vitro model. Consider the potential for indirect effects in the whole organism.

Quantitative Data Summary

The following tables summarize the reported binding affinities and potencies of NMA at its primary and selected off-targets. These values can vary depending on the experimental conditions and assay used.

Table 1: Binding Affinity (Ki) and Potency (IC50/EC50) of NMA at Primary Targets

TargetSpeciesAssay TypeKi (nM)IC50 (nM)EC50 (nM)
CB1 Receptor HumanRadioligand Binding210 ± 40--
RatRadioligand Binding89 ± 15--
CB2 Receptor HumanRadioligand Binding1800 ± 300--
FAAH RatEnzyme Activity-130 ± 20-
TRPV1 RatCalcium Influx--2300 ± 500

Table 2: Reported Activity of NMA at Potential Off-Targets

Off-TargetSpeciesEffectReported Potency
GPR55 HumanAgonistMicromolar range
PPARα MouseAgonistMicromolar range

Key Experimental Protocols

Protocol 1: FAAH Inhibition Assay

This protocol outlines a general procedure to measure the inhibition of FAAH by NMA.

  • Prepare FAAH enzyme source: Homogenize rat liver or use a commercially available recombinant FAAH enzyme.

  • Prepare substrate: Use a fluorescently labeled anandamide analog (e.g., N-(4-hydroxyphenyl)arachidonamide).

  • Incubation: In a 96-well plate, add the FAAH enzyme source, the substrate, and varying concentrations of NMA or a vehicle control. Incubate at 37°C for 30 minutes.

  • Stop reaction: Terminate the enzymatic reaction by adding a stop solution (e.g., acidic buffer).

  • Measure fluorescence: Read the fluorescence of the cleaved product using a plate reader at the appropriate excitation and emission wavelengths.

  • Data analysis: Calculate the percentage of inhibition for each NMA concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Calcium Influx Assay for TRPV1 Activity

This protocol describes a method to assess NMA-induced activation of TRPV1 channels in cultured cells.

  • Cell culture: Plate HEK293 cells stably expressing TRPV1 in a 96-well plate.

  • Dye loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline reading: Measure the baseline fluorescence of the cells using a fluorescent plate reader.

  • Compound addition: Add varying concentrations of NMA or a positive control (e.g., capsaicin) to the wells.

  • Kinetic reading: Immediately begin measuring the fluorescence intensity at regular intervals to capture the calcium influx.

  • Data analysis: Calculate the increase in fluorescence over baseline for each concentration and determine the EC50 value by fitting the data to a dose-response curve. To confirm TRPV1 mediation, perform the same experiment in the presence of a TRPV1 antagonist.

Visualizations

NMA_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMA This compound (NMA) CB1 CB1 Receptor NMA->CB1 Agonist CB2 CB2 Receptor NMA->CB2 Agonist TRPV1 TRPV1 Channel NMA->TRPV1 Agonist FAAH FAAH NMA->FAAH Inhibitor Increased_AEA ↑ Endogenous AEA NMA->Increased_AEA Leads to Gi Gi/o Protein CB1->Gi CB2->Gi Ca_influx ↑ Ca2+ Influx TRPV1->Ca_influx Degradation_products Degradation Products FAAH->Degradation_products AEA Anandamide (AEA) AEA->FAAH Substrate AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: NMA's primary signaling pathways.

Experimental_Workflow start Start: Observe NMA-induced cellular effect q1 Is the effect blocked by CB1/CB2 antagonists? start->q1 a1_yes Effect is likely mediated by CB1/CB2 receptors. q1->a1_yes Yes q2 Is the effect blocked by a TRPV1 antagonist? q1->q2 No a2_yes Effect is likely mediated by TRPV1. q2->a2_yes Yes q3 Does NMA increase endogenous anandamide levels? q2->q3 No a3_yes Effect may be due to FAAH inhibition. q3->a3_yes Yes a3_no Consider other off-target effects (e.g., PPARs, GPR55). q3->a3_no No

Caption: Troubleshooting workflow for NMA effects.

N-Methylarachidonamide experimental variability sources

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information to mitigate experimental variability when working with N-Methylarachidonamide (NMAA), a synthetic analog of the endocannabinoid anandamide (AEA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMAA)? A1: this compound is a synthetic cannabinoid receptor agonist. It is structurally similar to anandamide (AEA), an endogenous cannabinoid, but with a methyl group added to the ethanolamine headgroup. This modification increases its metabolic stability compared to AEA.[1]

Q2: What are the primary molecular targets of NMAA? A2: NMAA primarily targets the cannabinoid receptors, CB1 and CB2.[1] Like its parent compound anandamide, it may also interact with other targets such as the transient receptor potential vanilloid type 1 (TRPV1) channel, although this interaction is generally weaker.[2][3]

Q3: How should NMAA be stored to ensure stability? A3: For long-term stability, NMAA should be stored as a solid or in a suitable organic solvent at -20°C or -80°C.[4] Lipid-based molecules are susceptible to degradation through oxidation and hydrolysis, which is accelerated at higher temperatures and by exposure to light and air.[5][6] It is recommended to store solutions in tightly sealed vials, purged with an inert gas like nitrogen or argon.

Q4: What is a suitable solvent/vehicle for NMAA in experiments? A4: NMAA is a lipophilic molecule with poor water solubility. For in vitro assays, it is typically dissolved in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) to create a stock solution. This stock is then further diluted in the aqueous assay buffer, often containing a carrier protein like bovine serum albumin (BSA) to maintain solubility and prevent adsorption to plasticware. For in vivo studies, a common vehicle is a mixture of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline. The final concentration of the organic solvent should be kept low and consistent across all experimental groups to avoid solvent-induced artifacts.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with NMAA.

Issue 1: Inconsistent or Non-Reproducible Results

  • Question: My experimental results with NMAA vary significantly between batches or over time. What are the potential causes?

  • Answer: Inconsistent results are a frequent challenge and can stem from several sources of variability:

    • Compound Degradation: NMAA, like other lipids, can degrade if not stored properly. Repeated freeze-thaw cycles of stock solutions or prolonged storage at room temperature can lead to hydrolysis or oxidation, reducing the effective concentration and potency of the compound.

      • Troubleshooting: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Protect from light and store at ≤ -20°C.[4][5] Periodically check the purity of your stock solution using analytical methods like HPLC or LC-MS.

    • Solubility Issues: Poor solubility in aqueous buffers can cause the compound to precipitate, leading to a lower-than-expected active concentration.

      • Troubleshooting: Ensure the final concentration of the organic solvent from your stock solution is low (typically <0.1% for cell-based assays) and consistent across experiments. The use of a carrier protein (e.g., 0.1% fatty acid-free BSA) in the final buffer can help maintain solubility. Visually inspect solutions for any signs of precipitation.

    • Metabolic Instability: Although more stable than anandamide, NMAA can still be metabolized by enzymes present in cell cultures or tissue preparations, primarily Fatty Acid Amide Hydrolase (FAAH).[7][8][9] This enzymatic breakdown reduces the concentration of NMAA available to interact with its target receptors.

      • Troubleshooting: If working with systems expressing FAAH, consider co-incubating with a FAAH inhibitor (e.g., URB597) to prevent NMAA degradation.[7] This can help clarify whether metabolic breakdown is contributing to the observed variability.

Issue 2: Lower-Than-Expected Potency or Efficacy

  • Question: The observed potency (EC50/IC50) of NMAA in my assay is much lower than published values. Why might this be?

  • Answer: Discrepancies in potency can arise from experimental conditions and compound integrity.

    • Compound Purity and Identity: The purity of the NMAA solid can be a major factor. Impurities from synthesis may be inactive or could even have antagonistic effects.

      • Troubleshooting: Obtain a certificate of analysis (CoA) from the supplier to verify purity. If in doubt, confirm the identity and purity independently via analytical techniques (e.g., NMR, LC-MS).

    • Assay Conditions: The specific parameters of your assay can significantly influence apparent potency. Factors include cell density, incubation time, receptor expression levels, and the presence of serum proteins that can bind to the lipophilic compound and reduce its free concentration.

      • Troubleshooting: Standardize all assay parameters. Optimize incubation times to ensure equilibrium is reached. Be aware that serum in cell culture media can sequester NMAA; consider running assays in serum-free media if possible, or ensure serum concentration is consistent.

    • Adsorption to Labware: Lipophilic compounds like NMAA can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in your assay.

      • Troubleshooting: Use low-retention plasticware. Pre-rinsing pipette tips with the solution can help. Including a carrier protein like BSA in your buffer can also mitigate this issue.

Issue 3: Suspected Off-Target Effects

  • Question: I am observing biological effects that are not consistent with CB1/CB2 receptor activation. Could NMAA have off-target effects?

  • Answer: Yes, like many pharmacological agents, NMAA may exhibit off-target activity, especially at higher concentrations.[10][11][12]

    • Interaction with other Receptors: Endocannabinoids are known to interact with a range of targets. NMAA could potentially interact with TRPV1 channels or other related lipid-sensitive receptors.[2][3][13]

      • Troubleshooting: To confirm the observed effect is mediated by the intended target (e.g., CB1), use a selective antagonist (e.g., Rimonabant for CB1) to see if it blocks the effect.[14] Run control experiments in cells that do not express the target receptor (e.g., mock-transfected cells).

    • Non-Specific Membrane Effects: As a lipid molecule, high concentrations of NMAA could potentially perturb cell membranes, leading to artifacts unrelated to specific receptor binding.

      • Troubleshooting: Perform a thorough dose-response analysis. Effects that only occur at very high micromolar concentrations may be suspect. Use a structurally related but inactive molecule as a negative control to rule out non-specific lipid effects.

Quantitative Data Summary

The following tables summarize key quantitative data for NMAA and its parent compound, anandamide. Note that values can vary depending on the specific assay conditions, radioligand used, and tissue/cell preparation.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

CompoundReceptorKi (nM)SpeciesPreparationReference
This compound CB1~7-15Rat/HumanBrain membranes/CHO cells[14]
CB2>1000HumanSpleen/CHO cells[1]
Anandamide (AEA) CB1~89RatBrain membranes[15]
CB2~371MouseSpleen[14]

Table 2: Functional Potency (EC50)

CompoundAssay TypeTargetEC50 (nM)Cell SystemReference
This compound [³⁵S]GTPγS BindingCB1~20-50CHO-hCB1 cells[1]
Anandamide (AEA) [³⁵S]GTPγS BindingCB1~100-500Brain membranes[7]
Ca²⁺ MobilizationTRPV1~430HEK293-hTRPV1[3]

Experimental Protocols

Protocol 1: General Preparation of NMAA Stock Solution

  • Weighing: On an analytical balance, carefully weigh the required amount of NMAA solid in a suitable glass vial. Perform this in a fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤37°C) can be used if necessary.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials. Purge with nitrogen or argon gas before sealing to minimize oxidation. Store at -20°C or -80°C, protected from light.

Protocol 2: Cell-Based Functional Assay (e.g., cAMP Measurement) This is a general protocol and must be optimized for the specific cell line and assay kit.

  • Cell Plating: Plate cells (e.g., CHO cells stably expressing the CB1 receptor) in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Assay Buffer: Prepare an assay buffer, for example, Hanks' Balanced Salt Solution (HBSS) containing 0.1% fatty acid-free BSA to maintain NMAA solubility.

  • Preparation of NMAA Dilutions: Perform a serial dilution of the NMAA stock solution in the assay buffer to achieve the final desired concentrations. Remember to prepare a vehicle control containing the same final concentration of solvent (e.g., 0.1% DMSO).

  • Cell Treatment:

    • Wash the cells once with the assay buffer.

    • Add a Gs-protein activator such as Forskolin to all wells (except the negative control) to stimulate cAMP production.

    • Immediately add the NMAA dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the optimized time (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based assays).

  • Data Analysis: Plot the cAMP levels against the logarithm of the NMAA concentration. Fit the data to a suitable sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling and Metabolism Pathway

NMAA_Pathway cluster_receptor Receptor Interaction NMAA This compound (NMAA) CB1R CB1 Receptor NMAA->CB1R CB2R CB2 Receptor NMAA->CB2R TRPV1 TRPV1 Channel (Off-Target) NMAA->TRPV1 High Conc. FAAH FAAH (Metabolizing Enzyme) NMAA->FAAH Degradation Gi Gi/o Protein CB1R->Gi CB2R->Gi AC Adenylyl Cyclase Gi->AC Response Cellular Response Gi->Response cAMP ↓ cAMP Metabolites Inactive Metabolites FAAH->Metabolites

Caption: NMAA signaling and metabolic degradation pathway.

Experimental Workflow

Experimental_Workflow start Start: Obtain NMAA Solid prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock store Aliquot & Store @ -80°C prep_stock->store assay_prep Prepare Serial Dilutions in Assay Buffer (+BSA) store->assay_prep cell_treat Treat Cells/ Tissue Preparation assay_prep->cell_treat incubate Incubate (Optimized Time/Temp) cell_treat->incubate readout Measure Endpoint (e.g., cAMP, Ca²⁺, binding) incubate->readout analyze Data Analysis (Dose-Response Curve) readout->analyze end End: Determine EC50 / Ki analyze->end Troubleshooting_Logic start Inconsistent Results Observed check_storage Review Storage & Handling (Aliquots? Temp? Light?) start->check_storage check_sol Check for Precipitation in Final Dilution check_storage->check_sol Handling OK check_metab Is FAAH Active in Your System? check_sol->check_metab No sol_yes Improve Solubility: - Use Carrier (BSA) - Check Solvent % check_sol->sol_yes Yes metab_yes Test with FAAH Inhibitor check_metab->metab_yes Yes check_purity Verify Compound Purity (CoA, LC-MS) check_metab->check_purity No / Unsure end Source of Variability Likely Identified sol_yes->end metab_yes->end check_purity->end

References

Validation & Comparative

N-Methylarachidonamide vs. Anandamide: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of endocannabinoid research, the inherent instability of anandamide (AEA) presents a significant challenge for in vitro and in vivo studies. This guide provides a comparative analysis of the stability of N-Methylarachidonamide against its parent compound, anandamide, offering valuable insights for researchers seeking more robust tools for cannabinoid receptor studies. The evidence strongly indicates that N-methylation of the ethanolamine headgroup confers substantially greater resistance to enzymatic degradation.

Enhanced Biochemical Stability of this compound

Anandamide is notoriously susceptible to rapid hydrolysis into arachidonic acid and ethanolamine by the enzyme Fatty Acid Amide Hydrolase (FAAH), which terminates its signaling activity. This rapid breakdown complicates the interpretation of experimental results and limits its therapeutic potential.

Studies on synthetic analogs of anandamide have demonstrated that structural modifications can dramatically enhance metabolic stability. Specifically, the introduction of a methyl group to the ethanolamine moiety, as in this compound, has been shown to result in vastly improved biochemical stability against degradation by FAAH. This increased stability is a key advantage for researchers, allowing for more reliable and reproducible experimental outcomes.

While direct comparative quantitative data on the half-life of this compound versus anandamide under identical conditions is limited in publicly available literature, the qualitative and semi-quantitative evidence consistently points to the superior stability of the N-methylated analog.

Quantitative Data Summary

CompoundPrimary Degrading EnzymeMethod of Stability AssessmentRelative Stability
Anandamide (AEA) Fatty Acid Amide Hydrolase (FAAH)Measurement of hydrolysis rate (e.g., via radiolabeled substrate conversion)Low
This compound Fatty Acid Amide Hydrolase (FAAH)Comparison of receptor binding affinity (Ki) in the presence and absence of a FAAH inhibitorHigh

Experimental Protocols

Protocol for Assessing Endocannabinoid Stability via FAAH Hydrolysis Assay

This protocol describes a general method to assess the stability of cannabinoid compounds against enzymatic degradation by FAAH.

1. Materials:

  • Test compounds (Anandamide, this compound)
  • Radiolabeled substrate (e.g., [³H]Anandamide)
  • Recombinant FAAH or tissue homogenate containing FAAH
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
  • Scintillation cocktail and vials
  • Microplate reader or scintillation counter

2. Procedure:

  • Prepare reaction mixtures in microplate wells or tubes containing the assay buffer and the FAAH enzyme preparation.
  • Add the test compound (this compound) or vehicle control.
  • To initiate the reaction, add the radiolabeled substrate (e.g., [³H]Anandamide).
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
  • Terminate the reaction by adding a stop solution (e.g., an acidic organic solvent mixture like chloroform/methanol).
  • Separate the unhydrolyzed substrate from the hydrolyzed product (e.g., radiolabeled arachidonic acid) using liquid-liquid extraction or thin-layer chromatography (TLC).
  • Quantify the amount of hydrolyzed product by scintillation counting.
  • The rate of hydrolysis is calculated and compared between the test compound and the control (anandamide) to determine relative stability.

Protocol for Semi-Quantitative Stability Assessment via Receptor Binding Assay

This method indirectly assesses the stability of a compound by measuring its ability to bind to cannabinoid receptors before and after potential enzymatic degradation.

1. Materials:

  • Test compounds (Anandamide, this compound)
  • Cell membranes expressing CB1 or CB2 receptors
  • Radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940)
  • FAAH inhibitor (e.g., Phenylmethylsulfonyl fluoride - PMSF)
  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM CaCl₂)
  • Glass fiber filters
  • Scintillation counter

2. Procedure:

  • Perform two sets of competitive binding assays for each test compound.
  • Set 1 (Without FAAH inhibitor): Incubate the receptor membranes with the radiolabeled ligand and varying concentrations of the test compound.
  • Set 2 (With FAAH inhibitor): Pre-incubate the receptor membranes with a FAAH inhibitor (e.g., PMSF) before adding the radiolabeled ligand and varying concentrations of the test compound.
  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
  • Wash the filters with ice-cold binding buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Calculate the inhibition constant (Ki) for each compound under both conditions.
  • A smaller change in the Ki value in the presence of the FAAH inhibitor indicates greater stability of the compound against enzymatic hydrolysis.

Visualizing the Pathways

Anandamide Signaling Pathway

Caption: Anandamide signaling pathway and degradation.

Experimental Workflow for Stability Assay

stability_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Compound Prepare Test Compounds (Anandamide, this compound) Incubate Incubate Compounds with FAAH and Radiolabeled Substrate Compound->Incubate Enzyme Prepare FAAH Enzyme (Recombinant or Tissue Homogenate) Enzyme->Incubate Substrate Prepare Radiolabeled Substrate ([³H]Anandamide) Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Substrate and Product Terminate->Separate Quantify Quantify Hydrolyzed Product Separate->Quantify Compare Compare Hydrolysis Rates to Determine Relative Stability Quantify->Compare

A Comparative Analysis of N-Methylarachidonamide and Anandamide Potency at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of N-Methylarachidonamide and the endogenous cannabinoid, anandamide. The data presented herein is compiled from various experimental studies to offer a comprehensive overview of their binding affinities and functional activities at cannabinoid receptors CB1 and CB2. This document is intended to serve as a valuable resource for researchers engaged in cannabinoid pharmacology and drug discovery.

Introduction

Anandamide (AEA), an endogenous neurotransmitter, plays a crucial role in the endocannabinoid system by activating cannabinoid receptors CB1 and CB2. Its therapeutic potential is often limited by its rapid enzymatic degradation. This compound, a methylated analog of anandamide, has been synthesized to enhance metabolic stability and potentially improve receptor affinity and functional potency. This guide explores the comparative pharmacology of these two compounds.

Data Summary: Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of anandamide and its N-methylated analog, (R)-methanandamide, at CB1 and CB2 receptors. It is important to note that the data for anandamide and (R)-methanandamide are sourced from different studies, which should be taken into consideration when making direct comparisons.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Anandamide CB18931
CB237127
(R)-Methanandamide CB120[1]Data not available in the same study
CB2Data not available in the same studyData not available in the same study

(R)-methanandamide, a chiral analog of N-methylanandamide, demonstrates a four-fold increase in binding affinity for the CB1 receptor when compared to anandamide in the same study (Ki of 20 ± 1.6 nM for (R)-methanandamide versus 78 ± 2 nM for anandamide).[1] Furthermore, studies have shown that (R)-methanandamide exhibits significant metabolic stability against enzymatic hydrolysis, a key advantage over the rapidly degraded anandamide.[1][2]

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

This protocol outlines a standard method for determining the binding affinity of ligands to CB1 and CB2 receptors using a competitive binding assay with a radiolabeled cannabinoid agonist.

Objective: To determine the inhibitory constant (Ki) of this compound and anandamide at CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [3H]CP-55,940 (radioligand).

  • Test compounds (this compound, Anandamide).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [3H]CP-55,940, and varying concentrations of the unlabeled test compounds.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at 30°C for 1 hour to reach binding equilibrium.

  • Terminate the reaction by rapid filtration through the 96-well filter plate, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a microplate scintillation counter.

  • The Ki values are calculated from the IC50 values (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like CB1 and CB2 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Objective: To determine the potency (EC50) and efficacy of this compound and anandamide in stimulating G-protein activation via CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [35S]GTPγS (radioligand).

  • GDP.

  • Test compounds (this compound, Anandamide).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Pre-incubate the membrane preparations with GDP in the assay buffer.

  • Add varying concentrations of the test compounds to the wells of a 96-well plate.

  • Initiate the assay by adding [35S]GTPγS to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a 96-well filter plate and wash with ice-cold buffer.

  • Dry the filters and add scintillation fluid.

  • Measure the amount of bound [35S]GTPγS using a microplate scintillation counter.

  • The EC50 values are determined by plotting the specific binding of [35S]GTPγS against the log concentration of the agonist.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the CB1 receptor and a typical experimental workflow for assessing ligand potency.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o Gβγ CB1->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux K_channel->K_efflux G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates MAPK MAPK/ERK Pathway G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates Ligand Anandamide or This compound Ligand->CB1 Binds Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Gene Gene Transcription MAPK->Gene PI3K->Gene

CB1 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing CB1/CB2) Incubation Incubate Membranes, Radioligand & Ligands Membrane_Prep->Incubation Ligand_Prep Prepare Ligand Solutions (Anandamide & N-Methyl) Ligand_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]CP-55,940 or [³⁵S]GTPγS) Radioligand_Prep->Incubation Filtration Separate Bound/Unbound via Filtration Incubation->Filtration Detection Quantify Radioactivity (Scintillation Counting) Filtration->Detection Curve_Fit Generate Dose-Response Curves Detection->Curve_Fit Calc Calculate Ki / EC₅₀ Values Curve_Fit->Calc

Ligand Potency Experimental Workflow

References

Validating N-Methylarachidonamide's In Vivo Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic activity of N-Methylarachidonamide and its analogs with other relevant endocannabinoids. The data presented is sourced from peer-reviewed scientific literature to aid in the evaluation of these compounds for potential therapeutic applications.

Comparative Analysis of Analgesic Efficacy in Inflammatory Pain Models

The following table summarizes the in vivo analgesic effects of a potent this compound analog, AMG315, and a related endocannabinoid-like molecule, N-arachidonyl-glycine (NA-glycine), in a rodent model of inflammatory pain. For reference, the effects of the potent synthetic cannabinoid agonist, HU-210, are also included.

CompoundAnimal ModelPain ModelDosing (Intrathecal)Key FindingsQuantitative Data (Change in Paw Withdrawal Threshold/Latency)
AMG315 (this compound analog)Not specified in abstractCFA-induced inflammatory painNot specified in abstractMore potent analgesic than anandamide (AEA).[1][2]Specific quantitative data not available in the abstract.
N-arachidonyl-glycine (NA-glycine) RatCFA-induced inflammatory pain700 nmolSignificantly increased mechanical paw withdrawal threshold and thermal paw withdrawal latency.[3][4]Mechanical Threshold: Peak increase at 1h, returning to near pre-inflammation levels.[3] Thermal Latency: Significant increase peaking at 1h and sustained for 6h.[3]
HU-210 (Synthetic cannabinoid)RatCFA-induced inflammatory pain10 nmolSignificantly increased mechanical paw withdrawal threshold, sustained for 6 hours.[3][4]Mechanical Threshold: Significant increase from 1h to 6h, reaching pre-inflammation levels.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparative analysis.

Freund's Complete Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

  • Animal Handling and Acclimatization: Male Sprague-Dawley rats are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. Animals are allowed to acclimatize for at least one week before any experimental procedures.

  • Induction of Inflammation: A volume of 100 µL of Freund's Complete Adjuvant (CFA) is injected subcutaneously into the plantar surface of the rat's hind paw. This induces a localized inflammation characterized by edema, hyperalgesia, and allodynia that develops over 24 hours.[3][4]

  • Drug Administration: Test compounds (e.g., NA-glycine, HU-210) or vehicle are administered via intrathecal injection. This route of administration delivers the compound directly to the spinal cord, a key site for pain signal processing.[3][4]

  • Assessment of Analgesia:

    • Mechanical Allodynia: The mechanical paw withdrawal threshold is measured using von Frey filaments. Increasing filament forces are applied to the plantar surface of the inflamed paw, and the force at which the animal withdraws its paw is recorded. An increase in the withdrawal threshold indicates an analgesic effect.[3]

    • Thermal Hyperalgesia: The thermal paw withdrawal latency is assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the paw, and the time taken for the animal to withdraw its paw is measured. An increase in withdrawal latency signifies an analgesic response.[3]

  • Data Analysis: Changes in paw withdrawal threshold and latency are measured at various time points after drug administration and compared to baseline and vehicle-treated controls. Statistical analysis is performed to determine the significance of the observed effects.[3]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

This compound and its analogs primarily exert their effects through the CB1 receptor, a G-protein coupled receptor. The activation of CB1 receptors triggers a cascade of intracellular events leading to the modulation of neuronal excitability and neurotransmitter release.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates NMA This compound (or analog) NMA->CB1_Receptor Binds and Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel K+ Channels G_Protein->K_Channel Activates MAPK_Pathway MAPK Pathway (e.g., ERK) G_Protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release Ca_Channel->Neuronal_Activity Leads to K_Channel->Neuronal_Activity Leads to MAPK_Pathway->Neuronal_Activity Modulates

Caption: CB1 Receptor Signaling Cascade.

In Vivo Analgesia Experimental Workflow

The following diagram illustrates the typical workflow for assessing the analgesic properties of a test compound in a preclinical model of inflammatory pain.

Analgesia_Workflow Start Start: Animal Acclimatization Baseline Baseline Pain Threshold Measurement (von Frey / Plantar Test) Start->Baseline Induction Induction of Inflammation (e.g., CFA Injection) Baseline->Induction Development Allow Inflammation to Develop (e.g., 24 hours) Induction->Development Grouping Random Assignment to Treatment Groups (Vehicle, Test Compound) Development->Grouping Administration Compound Administration (e.g., Intrathecal) Grouping->Administration Post_Treatment Post-Treatment Pain Threshold Measurement (at various time points) Administration->Post_Treatment Data_Analysis Data Analysis and Comparison Post_Treatment->Data_Analysis End End of Experiment Data_Analysis->End

Caption: Preclinical Analgesia Study Workflow.

References

A Comparative Guide to Cannabinoid Receptor Activation: N-Methylarachidonamide vs. WIN55,212-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor activation profiles of N-Methylarachidonamide, a synthetic analog of the endocannabinoid anandamide, and WIN55,212-2, a potent, non-selective synthetic cannabinoid agonist. The information presented herein is curated from experimental data to assist in the evaluation of these compounds for research and therapeutic development.

Introduction

This compound and WIN55,212-2 are both widely utilized tool compounds in cannabinoid research, yet they exhibit distinct profiles in terms of receptor affinity, selectivity, and functional efficacy. This compound is a modification of the endogenous cannabinoid anandamide, designed to increase metabolic stability and receptor affinity. WIN55,212-2 is a classic aminoalkylindole cannabinoid that acts as a powerful agonist at both CB1 and CB2 receptors. Understanding their differential activation of these receptors is crucial for interpreting experimental results and for the rational design of novel cannabinoid-based therapeutics.

Quantitative Comparison of Receptor Activation

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and WIN55,212-2 at human cannabinoid receptors (CB1 and CB2). It is important to note that the data presented are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Receptor Binding Affinity (Ki)

CompoundReceptorBinding Affinity (Ki) [nM]Citation
(R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide *CB17.42 ± 0.86[1]
WIN55,212-2 CB11.9 - 16.7[2]
WIN55,212-2 CB23.7

*Data for a close structural analog of this compound.

Table 2: Functional Activity (EC50)

CompoundAssayReceptorFunctional Potency (EC50) [nM]Citation
(13S, 1'R)-dimethylanandamide (AMG315) *GTPγSCB10.6 ± 0.2[3]
WIN55,212-2 GIRK Channel ActivationCB10.03 - 3000[4]

*Data for a close structural analog of this compound.

Signaling Pathways and Experimental Workflows

The activation of cannabinoid receptors by agonists like this compound and WIN55,212-2 initiates a cascade of intracellular signaling events. The diagrams below illustrate the canonical G-protein coupled signaling pathway and the workflows of common experimental assays used to characterize these compounds.

Cannabinoid Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (this compound or WIN55,212-2) CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binds G_Protein Gαi/oβγ CB_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha GDP -> GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical CB1/CB2 Receptor Signaling Pathway.

Experimental Workflow cluster_binding Radioligand Binding Assay cluster_gtp [35S]GTPγS Binding Assay cluster_camp cAMP Accumulation Assay B1 Incubate membranes with radioligand ([3H]CP55,940) and competitor (test compound) B2 Separate bound from free radioligand (Filtration) B1->B2 B3 Quantify bound radioligand (Scintillation Counting) B2->B3 B4 Determine Ki value B3->B4 G1 Incubate membranes with agonist and [35S]GTPγS G2 Separate bound from free [35S]GTPγS (Filtration) G1->G2 G3 Quantify bound [35S]GTPγS (Scintillation Counting) G2->G3 G4 Determine EC50 and Emax G3->G4 C1 Treat cells with forskolin (to stimulate adenylyl cyclase) and agonist C2 Lyse cells and measure cAMP levels (e.g., ELISA, HTRF) C1->C2 C3 Determine EC50 for inhibition of cAMP production C2->C3

Caption: Workflow for Key Receptor Activation Assays.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [3H]CP55,940).

    • Test compound (this compound or WIN55,212-2).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

    • Non-specific binding control (e.g., high concentration of an unlabeled potent agonist like WIN55,212-2).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • [³⁵S]GTPγS.

    • Test compound (this compound or WIN55,212-2).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, pH 7.4).

    • GDP (to ensure G-proteins are in their inactive state).

    • Non-specific binding control (e.g., high concentration of unlabeled GTPγS).

  • Procedure:

    • Pre-incubate cell membranes with varying concentrations of the test compound in the assay buffer containing GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

    • Data are analyzed to generate concentration-response curves and determine the EC50 (potency) and Emax (maximal effect) values.

cAMP Accumulation Assay

This assay measures the ability of a CB1/CB2 receptor agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, which is a downstream consequence of Gαi/o protein activation.

  • Materials:

    • Whole cells expressing human CB1 or CB2 receptors.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound (this compound or WIN55,212-2).

    • Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with phosphodiesterase inhibitors.

    • Treat cells with varying concentrations of the test compound in the presence of a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.

    • The results are used to determine the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation and to calculate the EC50 value for the agonist.

Summary and Conclusion

This guide provides a comparative overview of this compound and WIN55,212-2, two important cannabinoid receptor agonists. While both compounds activate CB1 and CB2 receptors, they exhibit notable differences in their pharmacological profiles.

  • This compound and its analogs demonstrate high affinity and potent agonism at the CB1 receptor, with generally lower affinity for the CB2 receptor, indicating a CB1-selective profile.[1][3][5]

  • WIN55,212-2 is a highly potent, non-selective agonist with high affinity for both CB1 and CB2 receptors.[2]

The choice between these two compounds will depend on the specific research question. This compound and its analogs are suitable for studies focused on the specific roles of CB1 receptor activation, while WIN55,212-2 is a valuable tool for investigating the effects of potent, global cannabinoid receptor stimulation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced pharmacology of these and other cannabinoid ligands.

References

Comparative Analysis of N-Methylarachidonamide Cross-Reactivity with Endocannabinoid and Related Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected cross-reactivity of N-Methylarachidonamide (NMA) with various receptors, drawing upon data from structurally similar compounds, primarily the endogenous cannabinoid anandamide (AEA). While specific quantitative binding and functional data for NMA is limited in publicly available literature, the structural similarity to AEA allows for informed predictions of its pharmacological profile. This document outlines the key receptors NMA is likely to interact with, presents detailed experimental protocols for assessing such interactions, and visualizes the associated signaling pathways.

Predicted Receptor Interaction Profile of this compound

This compound is an N-alkyl analog of anandamide. Structure-activity relationship (SAR) studies on anandamide analogs have shown that modifications to the ethanolamine headgroup can influence receptor affinity and metabolic stability. For instance, N-monoalkylation of the arachidonoyl amide generally maintains or, in some cases, enhances affinity for the cannabinoid type 1 (CB1) receptor. Specifically, N-(propyl)arachidonamide has been reported to exhibit a higher affinity for the CB1 receptor than anandamide itself. Based on these findings, NMA is predicted to be a ligand for the CB1 receptor and may also interact with the cannabinoid type 2 (CB2) receptor and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, similar to anandamide.

Quantitative Data Summary for this compound and Related Compounds

Due to the lack of specific published binding affinity (Ki) and potency (EC50/IC50) values for this compound across a wide range of receptors, a direct quantitative comparison table cannot be provided at this time. Research efforts focused on the comprehensive pharmacological profiling of NMA are needed to generate such data.

For context, below is a summary of typical binding affinities for the parent compound, anandamide, at key receptors. It is anticipated that NMA would exhibit a profile with some similarities.

CompoundReceptorBinding Affinity (Ki)Functional Activity (EC50/IC50)
Anandamide (AEA)CB122 - 849 nMAgonist (EC50 ~16-770 nM)
CB2371 - 2600 nMPartial Agonist (EC50 ~48-770 nM)
TRPV1Low micromolar rangeAgonist

Note: The wide range of reported values reflects variations in experimental conditions and assay types.

Experimental Protocols

To determine the cross-reactivity profile of this compound, a series of in vitro assays are required. These include receptor binding assays to determine affinity and functional assays to assess the potency and efficacy of the compound.

Radioligand Displacement Binding Assay for CB1 and CB2 Receptors

This assay is used to determine the binding affinity (Ki) of NMA for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 or [³H]WIN-55,212-2.

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, add membrane preparation (10-20 µg protein/well), varying concentrations of NMA, and a fixed concentration of the radioligand (typically at its Kd value).

  • Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled CB1/CB2 ligand (e.g., 10 µM WIN-55,212-2).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of NMA that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for G-protein Coupled Receptors (e.g., CB1 and CB2)

This assay measures the ability of NMA to activate Gαi/o-coupled receptors like CB1 and CB2, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells stably expressing the receptor of interest (e.g., CHO-CB1 or AtT20-CB2).

  • Forskolin (an adenylyl cyclase activator).

  • This compound (test compound).

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).

  • Cell culture medium and reagents.

Procedure:

  • Seed cells in a 96- or 384-well plate and culture overnight.

  • Replace the culture medium with assay buffer and pre-incubate with varying concentrations of NMA for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells (if required by the assay kit) and measure cAMP levels according to the manufacturer's protocol.

  • Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of NMA.

  • Calculate the IC50 or EC50 value from the curve using non-linear regression.

Calcium Flux Assay for TRPV1 Channels

This assay determines the ability of NMA to activate the TRPV1 ion channel, leading to an influx of extracellular calcium.

Materials:

  • Cells stably expressing human TRPV1 (e.g., HEK293-TRPV1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound (test compound).

  • Positive control (e.g., capsaicin).

  • A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Procedure:

  • Plate cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating with a solution of the dye in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of NMA into the wells and immediately begin recording the change in fluorescence over time.

  • After a few minutes, inject a maximal concentration of a positive control like capsaicin to determine the maximum possible response.

  • The response to NMA is typically measured as the peak fluorescence intensity or the area under the curve.

  • Generate a dose-response curve and calculate the EC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the cannabinoid receptors (CB1/CB2) and the TRPV1 channel, which are the most likely targets for this compound based on its structural similarity to anandamide.

G_protein_coupled_receptor_signaling cluster_membrane Plasma Membrane NMA This compound CB1R CB1/CB2 Receptor NMA->CB1R Binds to G_protein Gi/o CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets TRPV1_signaling cluster_membrane Plasma Membrane NMA This compound TRPV1 TRPV1 Channel NMA->TRPV1 Activates Ca_int Ca²⁺ (intracellular) TRPV1->Ca_int Influx Ca_ext Ca²⁺ (extracellular) Ca_ext->TRPV1 Signaling_Cascades Downstream Signaling (e.g., Calmodulin, PKC) Ca_int->Signaling_Cascades Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Signaling_Cascades->Cellular_Response Leads to experimental_workflow Compound This compound Primary_Screen Primary Screen (e.g., Radioligand Binding Assay) Compound->Primary_Screen Hit_Identification Hit Identification (Significant Binding) Primary_Screen->Hit_Identification Functional_Assay Functional Assays (cAMP, Calcium Flux, etc.) Hit_Identification->Functional_Assay Yes SAR_Studies Structure-Activity Relationship Studies Hit_Identification->SAR_Studies No Activity_Confirmation Activity Confirmation (Dose-Response) Functional_Assay->Activity_Confirmation Activity_Confirmation->Functional_Assay No Activity_Confirmation->SAR_Studies Yes Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Introduction to FAAH and its Role in Endocannabinoid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the FAAH Inhibition of N-Methylarachidonamide Compared to Alternative Inhibitors

For researchers, scientists, and drug development professionals, understanding the landscape of Fatty Acid Amide Hydrolase (FAAH) inhibition is critical for the development of novel therapeutics targeting the endocannabinoid system. This guide provides an objective comparison of the FAAH inhibitory activity of this compound alongside other well-characterized FAAH inhibitors, supported by experimental data and detailed methodologies.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1] Its primary function is the hydrolytic degradation of fatty acid amides, most notably the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA).[2][3] By breaking down AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling effects.[1] The inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other bioactive fatty acid amides, thereby enhancing their effects on cannabinoid receptors (CB1 and CB2) and other cellular targets.[4] This mechanism of action has made FAAH a promising therapeutic target for a variety of conditions, including pain, anxiety, and inflammatory disorders.[4]

Comparative Analysis of FAAH Inhibitors

The potency of FAAH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value for these parameters indicates a higher potency. This section compares the inhibitory potential of this compound with a selection of well-studied synthetic FAAH inhibitors.

Quantitative Data on FAAH Inhibitors

While extensive quantitative data are available for a range of synthetic FAAH inhibitors, specific IC50 or Ki values for this compound are not readily found in peer-reviewed literature. However, based on the substrate specificity of FAAH, a qualitative assessment can be made. FAAH is known to preferentially hydrolyze primary amides like anandamide. The introduction of a methyl group on the nitrogen to form a secondary amide, as in this compound, is expected to significantly reduce its affinity for the enzyme's active site and decrease the rate of hydrolysis. Consequently, this compound is anticipated to be a significantly weaker inhibitor of FAAH compared to anandamide and the potent synthetic inhibitors listed below.

For comparative purposes, the following table summarizes the inhibitory potencies of several key FAAH inhibitors against human FAAH (hFAAH) and rat FAAH (rFAAH), where specified.

InhibitorTypeTarget SpeciesIC50KiReference(s)
URB597 Irreversible (Carbamate)hFAAH4.6 nM2.0 µM[5][6]
PF-3845 Irreversible (Urea)hFAAH-230 nM[5]
PF-04457845 Irreversible (Urea)hFAAH7.2 nM-[5]
JNJ-42165279 ReversiblehFAAH70 nM-
OL-135 Reversible (α-Ketoheterocycle)rFAAH-4.7 nM[6]
Arachidonoyl Trifluoromethyl Ketone Reversible (Trifluoromethyl Ketone)rFAAH-650 nM[2][3]
Genistein Natural Product (Isoflavone)-1.3 µM-[7]
Biochanin A Natural Product (Isoflavone)-2.1 µM-[7]
Arachidonoyl-serotonin (AA-5-HT) Anandamide AnalogrFAAH5.6 µM-[8]

Experimental Protocols for FAAH Inhibition Assays

The determination of FAAH inhibitory activity is commonly performed using in vitro fluorescence-based assays. The following protocol provides a detailed methodology for such an assay.

Fluorescence-Based FAAH Inhibition Assay

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).

Materials and Reagents:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic substrate (e.g., AAMCA)

  • Test compounds (including this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Experimental Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted test compounds or control to the wells of the microplate.

    • Add the diluted FAAH enzyme to each well and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 355-360 nm, Em: 460-465 nm).[9] Measurements are typically taken kinetically over a period of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing FAAH Signaling and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

FAAH Signaling Pathway

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1 Activates FAAH FAAH Anandamide->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine NAPE_PLD NAPE-PLD NAPE_PLD->Anandamide NAPE NAPE NAPE->NAPE_PLD Synthesis Inhibitor FAAH Inhibitor (e.g., this compound) Inhibitor->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide.

Experimental Workflow for FAAH Inhibition Assay

FAAH_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep incubation Pre-incubate FAAH with Inhibitors compound_prep->incubation enzyme_prep Dilute FAAH Enzyme enzyme_prep->incubation reaction Initiate Reaction with Fluorogenic Substrate incubation->reaction measurement Measure Fluorescence Kinetically reaction->measurement analysis Calculate % Inhibition and Determine IC50 measurement->analysis end End analysis->end

References

A Comparative Guide to the Differential Effects of N-Methylarachidonamide on CB1 and CB2 Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of N-Methylarachidonamide (NMA) on the cannabinoid receptors CB1 and CB2. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a framework for its evaluation, including detailed experimental protocols and an overview of the canonical signaling pathways. Data for the parent compound, anandamide (AEA), is included for comparative context where available.

Quantitative Data Summary

A thorough literature search did not yield specific binding affinity (Ki) or functional potency (EC50/IC50) values for this compound at either CB1 or CB2 receptors. To facilitate future research and provide a template for data presentation, the following tables are provided. Researchers are encouraged to populate these tables with their experimental findings. For context, reported values for anandamide are included.

Table 1: Comparative Binding Affinities of Anandamide at CB1 and CB2 Receptors

CompoundReceptorBinding Affinity (Ki) [nM]Radioligand UsedSource
Anandamide (AEA)Human CB189.4[3H]CP55,940[1]
Anandamide (AEA)Human CB2371[3H]CP55,940[1]

Table 2: Comparative Functional Potencies of Anandamide at CB1 and CB2 Receptors

CompoundReceptorFunctional AssayFunctional Potency (EC50/IC50) [nM]Emax (%)Source
Anandamide (AEA)Human CB1cAMP Inhibition1320Not Reported
Anandamide (AEA)Human CB2cAMP InhibitionWeak partial agonist~34[2]

Signaling Pathways

This compound, as an analogue of the endocannabinoid anandamide, is expected to modulate the canonical signaling pathways of the CB1 and CB2 receptors. Both receptors primarily couple to inhibitory G proteins (Gαi/o).

CB1 and CB2 Receptor Signaling Cascade

Activation of CB1 and CB2 receptors by an agonist like NMA is anticipated to initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), is a common downstream event. Furthermore, agonist binding can trigger the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.

CB1_CB2_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular NMA This compound CB1_R CB1 Receptor NMA->CB1_R Binds CB2_R CB2 Receptor NMA->CB2_R Binds G_protein Gαi/o CB1_R->G_protein Activates beta_Arrestin β-Arrestin CB1_R->beta_Arrestin Recruits CB2_R->G_protein Activates CB2_R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Decreases Desensitization Receptor Desensitization/ Internalization beta_Arrestin->Desensitization Signaling G protein-independent signaling beta_Arrestin->Signaling Binding_Assay_Workflow Membrane_Prep Prepare membranes from cells expressing CB1 or CB2 Incubation Incubate membranes with [3H]CP55,940 and varying concentrations of NMA Membrane_Prep->Incubation Separation Separate bound and free radioligand via filtration Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Analyze data to determine IC50 and calculate Ki Quantification->Analysis cAMP_Assay_Logic Stimulation Stimulate cells with Forskolin to increase basal cAMP levels Treatment Treat cells with varying concentrations of NMA Stimulation->Treatment Lysis Lyse cells to release intracellular cAMP Treatment->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) Lysis->Detection Analysis Analyze data to determine EC50/IC50 and Emax Detection->Analysis

References

A Researcher's Guide to Confirming the Purity and Identity of N-Methylarachidonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity and identity of bioactive lipids like N-Methylarachidonamide is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques and offers detailed experimental protocols for the characterization of this compound. We also present a comparison with its close structural analog, Anandamide (AEA), a primary endogenous cannabinoid.

Comparison of this compound and Anandamide

This compound and Anandamide are both derivatives of arachidonic acid and interact with the endocannabinoid system. However, subtle structural differences can lead to variations in their pharmacological profiles. The primary distinction lies in the N-alkyl substitution on the ethanolamine headgroup, which can influence receptor binding affinity, metabolic stability, and overall efficacy.

ParameterThis compoundAnandamide (AEA)Key Differences
Structure N-methylated ethanolamine headgroupEthanolamine headgroupThe presence of a methyl group on the nitrogen atom in this compound.
Receptor Binding Binds to cannabinoid receptors (CB1 and CB2). Specific affinity data can be determined using the protocol below.Partial agonist at CB1 receptors and weak agonist at CB2 receptors.[1] Ki values for human CB1 can range from 87.7 to 239.2 nM.[2]The N-methyl group may alter the binding pocket interactions, potentially affecting affinity and selectivity.
Metabolic Stability Expected to be a substrate for Fatty Acid Amide Hydrolase (FAAH).Primarily degraded by FAAH into arachidonic acid and ethanolamine.[3]The N-methyl group could influence the rate of hydrolysis by FAAH, potentially leading to a longer half-life.
Biological Activity Cannabimimetic activity.Involved in neurotransmission, pain perception, and appetite regulation.[3][4]Differences in potency and efficacy may arise from altered receptor interactions and metabolic profiles.

Experimental Protocols for Identity and Purity Confirmation

A multi-pronged analytical approach is essential for the unambiguous confirmation of this compound's identity and the accurate assessment of its purity. The following sections detail the protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a compound by separating it from any impurities. A reversed-phase method is typically suitable for lipid-like molecules such as this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 60% acetonitrile to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[5][6]

  • Detection: UV detection at 205 nm (due to the amide chromophore).

  • Injection Volume: 10 µL.[5][6]

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Purity Calculate Purity (%) Integrate->Purity NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Structural Elucidation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire 1H & 13C Spectra Dissolve->Acquire Process Process FID Data Acquire->Process Analyze Analyze Chemical Shifts & Coupling Process->Analyze Confirm Confirm Structure Analyze->Confirm MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation Sample This compound Sample Dissolve Prepare Dilute Solution Sample->Dissolve Infuse Infuse into ESI Source Dissolve->Infuse Ionize Generate [M+H]+ Ions Infuse->Ionize Detect Detect Ions by m/z Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Compare Compare Observed vs. Calculated Mass Spectrum->Compare Confirm Confirm Molecular Weight Compare->Confirm

References

Safety Operating Guide

Proper Disposal of N-Methylarachidonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like N-Methylarachidonamide are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound.

This compound is a synthetic, metabolically stable analogue of anandamide, an endogenous cannabinoid neurotransmitter. Due to the limited availability of specific safety and disposal data for this compound, a cautious approach is mandated. It should be handled as a potentially hazardous substance, and all disposal procedures must adhere to local, state, and federal regulations for chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory safety protocols should be strictly followed:

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves to prevent skin contact.[1]

  • Protective Clothing: A laboratory coat should be worn to protect clothing and skin.[1]

  • Hygiene: Avoid ingestion and inhalation.[1] Wash hands thoroughly after handling.

Summary of Safety and Disposal Information

The following table summarizes key information for the safe handling and disposal of this compound, based on best practices for analogous fatty acid amides and general laboratory chemical waste guidelines.

ParameterInformationRecommendations and Precautions
Chemical Name This compound---
Synonyms ------
Molecular Formula C21H37NO---
Hazard Classification Not classified, but treat as hazardous due to limited data.[1]Assume potential for skin, eye, and respiratory irritation.
Primary Disposal Route Incineration via a licensed hazardous waste disposal company.[1]Do not dispose of down the drain or in regular trash.
Spill Management Absorb with inert material, collect in a sealed container for disposal.Ensure adequate ventilation and use appropriate PPE during cleanup.
Incompatible Materials Strong oxidizing agents, acids, and bases.Segregate from incompatible chemicals during storage and disposal.
Storage Store in a tightly sealed container in a cool, dry, and dark place.---

Experimental Protocol for Disposal of this compound

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The following protocol outlines the steps for preparing this chemical for disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.
  • Segregate this compound waste from other chemical waste streams to prevent potential reactions.

2. Preparation of Waste for Disposal:

  • For solid this compound: If required by your institution's waste disposal guidelines, dissolve the solid waste in a minimal amount of a combustible solvent, such as ethanol or isopropanol. This should be done in a chemical fume hood.
  • For this compound in solution: If the solvent is compatible with incineration (e.g., ethanol, methanol, acetonitrile), it can be collected directly. If the solvent is halogenated or otherwise restricted from incineration, it must be collected in a separate, appropriately labeled container.

3. Waste Collection and Containment:

  • Collect the this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container.
  • Ensure the container is in good condition and has a secure, tight-fitting lid.
  • Do not overfill the container; leave adequate headspace.

4. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."
  • Include the full chemical name: "this compound."
  • List all components of the waste, including solvents and their approximate concentrations.
  • Indicate the date of waste accumulation.
  • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

5. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition.
  • Follow all institutional guidelines for the storage of hazardous waste.

6.Arranging for Disposal:

  • Contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup for the this compound waste.
  • Provide them with all necessary information about the waste stream as per your institution's procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Form (Solid or Solution) ppe->assess solid_prep Dissolve in Combustible Solvent (e.g., Ethanol) assess->solid_prep Solid solution_prep Collect in Designated Container assess->solution_prep Solution collect Collect Waste in Labeled, Compatible Hazardous Waste Container solid_prep->collect solution_prep->collect label Label Container: 'Hazardous Waste', Chemical Name, Contents, Date collect->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Methylarachidonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of N-Methylarachidonamide. The following procedures are based on general laboratory safety principles and data from structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment and Safety Measures

Proper personal protective equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE and safety measures.

CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or neopreneTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-ratedTo protect eyes from splashes.
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.
Respiratory Protection Fume hood or approved respiratorNIOSH-approvedTo prevent inhalation of aerosols or vapors, especially when handling powders or creating solutions.
General Hygiene --Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Operational Plan: Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

  • Log the receipt of the chemical in the laboratory inventory.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Segregate from incompatible materials such as strong oxidizing agents.

3. Handling and Use:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Before use, ensure that all necessary PPE is worn correctly.

  • When weighing or transferring the substance, take care to avoid generating dust or aerosols.

  • Use dedicated equipment (spatulas, glassware, etc.) and clean it thoroughly after use.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[1]

  • Carefully collect the absorbed material into a sealed container for hazardous waste.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

5. Disposal Plan:

  • All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[2]

  • Collect waste in a designated, properly labeled, and sealed container.[3]

  • Do not dispose of this compound down the drain or in the regular trash.[4]

  • Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][5]

Workflow for Handling this compound

A Receiving & Inspection B Secure Storage A->B C Preparation & PPE B->C D Handling in Fume Hood C->D E Experimentation D->E F Decontamination E->F H Spill? E->H Potential G Waste Collection F->G J Licensed Disposal G->J H->F No I Spill Cleanup H->I Yes I->G

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.